N-Butyl-2-(methylamino)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-2-(methylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6-8-2/h8H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBXFWRJLBFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615534 | |
| Record name | N-Butyl-N~2~-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117194-70-4 | |
| Record name | N-Butyl-N~2~-methylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Butyl-2-(methylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyl-2-(methylamino)acetamide is a small molecule belonging to the N-substituted acetamide family. While this specific compound is not extensively documented in scientific literature, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route, and standard analytical methodologies for its characterization. The information presented herein is a combination of data extrapolated from closely related compounds and general chemical principles, intended to serve as a foundational resource for researchers interested in this and similar chemical entities.
Chemical and Physical Properties
| Property | Value (Predicted/Estimated) | Notes |
| Molecular Formula | C7H16N2O | - |
| Molecular Weight | 144.22 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on similar N-alkylacetamides. |
| Boiling Point | Estimated to be in the range of 200-250 °C. | Extrapolated from related compounds. |
| Melting Point | Not available. | - |
| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of amide and amine functionalities suggests hydrophilicity. |
| pKa | The secondary amine is predicted to have a pKa around 10-11. | Typical for secondary amines. |
| LogP | Estimated to be between 0.5 and 1.5. | Indicates moderate lipophilicity. |
Synthesis and Purification
A general and robust method for the synthesis of N-alkyl-2-(amino)acetamides involves the nucleophilic substitution of a haloacetamide with the corresponding amine.
Proposed Synthetic Protocol
Reaction: 2-chloro-N-butylacetamide with methylamine.
Materials:
-
2-chloro-N-butylacetamide
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-butylacetamide (1 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution.
-
Slowly add the methylamine solution (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis and characterization of this compound.
Analytical Characterization
Standard spectroscopic methods would be employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), a singlet for the N-methyl group, a singlet for the methylene group adjacent to the carbonyl, and a broad singlet for the NH proton of the secondary amine. The amide NH proton may also appear as a broad signal.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of 170-180 ppm.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed at m/z 144 or 145, respectively. Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chains.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the N-substituted acetamide scaffold is a common feature in many pharmacologically active compounds.[1][2] Derivatives of N-acetamides have been investigated for a range of activities, including as enzyme inhibitors and receptor ligands. The lipophilicity and hydrogen bonding capabilities of this compound suggest it could interact with biological macromolecules.
Given the lack of specific data, a hypothetical logical workflow for screening the biological activity of this compound is presented below.
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Conclusion
This compound represents a simple yet potentially interesting chemical scaffold. This technical guide provides a starting point for researchers by outlining its predicted properties, a feasible synthetic route, and standard characterization methods. Further experimental investigation is required to fully elucidate its chemical and biological profile. The methodologies and workflows presented here can serve as a blueprint for the synthesis and evaluation of this and other novel N-substituted acetamides.
References
- 1. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Butyl-2-(methylamino)acetamide
This technical guide provides a detailed overview of a feasible synthetic pathway for N-Butyl-2-(methylamino)acetamide, tailored for researchers, scientists, and professionals in drug development. The proposed synthesis is a two-step process involving the initial formation of an N-substituted chloroacetamide intermediate, followed by a nucleophilic substitution with methylamine.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its intermediate is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-Butyl-2-chloroacetamide | C6H12ClNO | 149.62 | 5349-24-6 |
| This compound | C7H16N2O | 144.22 | 117194-70-4[1] |
Synthesis Pathway
The synthesis of this compound can be efficiently achieved in two primary steps:
-
Amidation: The reaction of n-butylamine with chloroacetyl chloride to yield the intermediate, N-butyl-2-chloroacetamide.
-
Nucleophilic Substitution: The subsequent reaction of N-butyl-2-chloroacetamide with methylamine to afford the final product, this compound.
A schematic of this pathway is presented below.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methods for similar chemical transformations.
Step 1: Synthesis of N-Butyl-2-chloroacetamide
This procedure details the amidation of n-butylamine with chloroacetyl chloride.
Materials:
-
n-Butylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-butyl-2-chloroacetamide.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Step 2: Synthesis of this compound
This procedure describes the nucleophilic substitution of the chloro-intermediate with methylamine.
Materials:
-
N-Butyl-2-chloroacetamide
-
Methylamine (aqueous or in a suitable solvent like THF or ethanol)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, dissolve N-butyl-2-chloroacetamide (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and an excess of methylamine solution (e.g., 40% in water, 3-5 eq).
-
Seal the vessel and heat the reaction mixture to 50-70°C for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Expected yields are based on analogous reactions reported in the literature.
| Parameter | Step 1: Amidation | Step 2: Nucleophilic Substitution |
| Reactant 1 | n-Butylamine (1.0 eq) | N-Butyl-2-chloroacetamide (1.0 eq) |
| Reactant 2 | Chloroacetyl chloride (1.05 eq) | Methylamine (3-5 eq) |
| Base | Triethylamine (1.1 eq) | Potassium carbonate (2.0 eq) |
| Solvent | Dichloromethane | Acetonitrile |
| Temperature | 0°C to Room Temperature | 50-70°C |
| Reaction Time | 2-4 hours | 6-12 hours |
| Expected Yield | 80-95% | 70-90% |
| Purification | Column Chromatography/Recrystallization | Vacuum Distillation/Column Chromatography |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the amidation step (Step 1).
Caption: General experimental workflow for the synthesis of N-Butyl-2-chloroacetamide.
References
In-depth Technical Guide: The Mechanism of Action of N-Butyl-2-(methylamino)acetamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of N-Butyl-2-(methylamino)acetamide
Executive Summary
This technical guide addresses the current scientific understanding of the mechanism of action of this compound. Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data pertaining to the pharmacological and biological activity of this compound. While the broader class of N-substituted acetamides has been investigated for a variety of therapeutic targets, no dedicated studies on this compound were identified. This document outlines the general landscape of acetamide derivatives' pharmacology and highlights the current knowledge gap regarding the specific subject of this inquiry.
Introduction to this compound
This compound is a small organic molecule with the chemical formula C₈H₁₈N₂O. Its structure, confirmed by entries in chemical databases such as PubChem, consists of a central acetamide core with a butyl group attached to the amide nitrogen and a methylamino group at the alpha-carbon.
Chemical Structure:
Figure 1: Chemical Structure of this compound
While its chemical properties are documented, its biological activity and mechanism of action remain uncharacterized in the available scientific literature.
Potential Pharmacological Context: The Versatility of the Acetamide Scaffold
The acetamide functional group is a common feature in a wide array of pharmacologically active compounds. The specific substitutions on the amide nitrogen and the acetyl group play a crucial role in determining the biological target and the resulting therapeutic effect. Research into various N-substituted acetamides has revealed a broad spectrum of activities, including:
-
Enzyme Inhibition: Certain acetamide derivatives have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory pathways.
-
Receptor Modulation: Classes of N-substituted acetamides have been developed as antagonists for receptors like the P2Y₁₄ receptor (involved in inflammatory responses) and as agonists for the κ opioid receptor (implicated in pain perception).
-
Translocator Protein (TSPO) Ligands: Some N-acetamide substituted pyrazolopyrimidines have shown high affinity for the translocator protein, a target for imaging and therapy in oncology and other pathologies.
It is plausible that this compound could interact with one or more biological targets, but without experimental data, any proposed mechanism would be purely speculative.
Current Knowledge Gaps and Future Directions
To elucidate the mechanism of action of this compound, the following experimental workflow would be necessary:
Figure 2: Proposed workflow to determine the mechanism of action.
Conclusion
While the request was for an in-depth technical guide on the core mechanism of action of this compound, our exhaustive search of scientific literature and databases indicates that such information is not currently available. The field of medicinal chemistry is vast, and many synthesized compounds have yet to be fully characterized for their biological effects. The diverse activities of other N-substituted acetamides suggest a potential for pharmacological activity, but dedicated research is required to determine the specific mechanism of action for this compound. For researchers and drug development professionals interested in this molecule, the path forward necessitates foundational in vitro and in vivo studies to identify its biological targets and characterize its pharmacological profile.
The Biological Landscape of N-Substituted Acetamides: A Proxy Analysis for N-Butyl-2-(methylamino)acetamide
Disclaimer: Direct biological activity data for N-Butyl-2-(methylamino)acetamide is not currently available in the public domain. This technical guide therefore provides an in-depth analysis of structurally related N-substituted acetamide and glycinamide derivatives to infer the potential biological activities and mechanisms of action for this compound. The data and experimental protocols presented herein are derived from studies on analogous compounds and should be interpreted as a predictive overview for research and development professionals.
Introduction
N-substituted acetamide derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer agents, as well as their role as enzyme inhibitors.[1][2] The structural simplicity of the acetamide backbone allows for diverse chemical modifications, leading to a wide array of pharmacological profiles. This guide summarizes the key biological findings for close structural analogs of this compound, providing a framework for understanding its potential therapeutic applications.
Quantitative Biological Data of Structurally Related Acetamide Derivatives
The following tables summarize the quantitative biological activity data for various N-substituted acetamide and glycinamide derivatives, offering insights into their potency and efficacy in different biological assays.
Table 1: Enzyme Inhibition Activity of N-Substituted Acetamide Derivatives
| Compound Class | Target Enzyme | Test Compound | IC50 (µM) | Reference |
| N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Acetylcholinesterase (AChE) | Compound 7a-k (range) | 8.3 - 25.4 | [3] |
| N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | Butyrylcholinesterase (BChE) | Compound 7a-k (range) | 1.2 - 18.7 | [3] |
| N-substituted-acetamide derivatives | P2Y14 Receptor (P2Y14R) Antagonist | Compound I-17 | 0.0006 | [4] |
| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | Compound 8c | 3.94 | [5] |
Table 2: In Vivo Efficacy of N-Substituted Glycinamide Derivatives
| Compound Class | Animal Model | Test Compound | ED50 (mg/kg) | TD50 (mg/kg) | Reference |
| N-methoxy amide derivatives of valproic acid analogs | Maximal Electroshock (mouse) | N-methoxy-VCD | 142 | 118 | [6] |
| N-methoxy amide derivatives of valproic acid analogs | sc-Metrazol (mouse) | N-methoxy-VCD | 70 | 118 | [6] |
| N-methoxy amide derivatives of valproic acid analogs | 6-Hz seizure (mouse) | N-methoxy-VCD | 35 | 118 | [6] |
| Phenylglycinamide derivatives | Maximal Electroshock (MES) | Compound 53 | 89.7 | >300 | [7] |
| Phenylglycinamide derivatives | 6-Hz seizure (32 mA) | Compound 53 | 29.9 | >300 | [7] |
| Phenylglycinamide derivatives | Maximal Electroshock (MES) | Compound 60 | 73.6 | >300 | [7] |
| Phenylglycinamide derivatives | 6-Hz seizure (32 mA) | Compound 60 | 24.6 | >300 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays performed on N-substituted acetamide derivatives.
In Vitro Enzyme Inhibition Assay: Cholinesterase Inhibition[3]
-
Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Materials:
-
AChE (from electric eel) and BChE (from equine serum).
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds dissolved in a suitable solvent.
-
-
Procedure:
-
The assay is performed in a 96-well microplate based on the Ellman's method.
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE or BChE solution and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 20 µL of ATCI or BTCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay: P2Y14R Antagonism[4]
-
Objective: To evaluate the antagonistic activity of test compounds on the P2Y14 receptor.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor.
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations and incubate for a specified period.
-
Stimulate the cells with a known P2Y14R agonist (e.g., UDP-glucose).
-
Measure the intracellular calcium mobilization by monitoring the fluorescence intensity using a fluorescence plate reader.
-
The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced calcium signal.
-
IC50 values are calculated from the concentration-response curves.
-
In Vivo Assay: Anticonvulsant Activity (Maximal Electroshock Test)[6][7]
-
Objective: To assess the anticonvulsant efficacy of test compounds in an acute seizure model.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time for drug absorption, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
-
The ED50 (the dose effective in protecting 50% of the animals) is calculated using probit analysis.
-
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could potentially interact with several biological pathways.
Anti-inflammatory Pathway via P2Y14R Antagonism
Certain N-substituted acetamides have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes.[4] Antagonism of P2Y14R can lead to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. This, in turn, reduces the release of pro-inflammatory cytokines such as IL-1β.
Caption: P2Y14R signaling pathway and its inhibition by N-substituted acetamides.
Experimental Workflow for Screening Anti-inflammatory Acetamides
The discovery of novel anti-inflammatory agents often follows a structured experimental workflow, starting from in vitro screening to in vivo validation.
Caption: A typical workflow for the discovery of anti-inflammatory acetamides.
Conclusion
While specific biological data for this compound remains elusive, the broader class of N-substituted acetamides demonstrates a rich and diverse pharmacology. The evidence from structurally related compounds suggests that this compound could plausibly exhibit activities such as enzyme inhibition (e.g., cholinesterases), receptor modulation (e.g., P2Y14R), and effects on the central nervous system (e.g., anticonvulsant). The provided data, protocols, and pathway diagrams for analogous compounds offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel N-substituted acetamides. Future studies are warranted to elucidate the specific biological profile of this compound.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivepp.com [archivepp.com]
- 3. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Substituted Aminoacetamides
Disclaimer: Extensive literature searches for the specific molecule, N-Butyl-2-(methylamino)acetamide, did not yield dedicated scientific studies or detailed experimental data. Therefore, this guide provides a comprehensive overview of the broader class of N-substituted aminoacetamides, drawing upon available literature for analogous compounds to address the core requirements of synthesis, biological activity, and experimental methodologies. The data and protocols presented herein are representative of this class of compounds and should be considered as a general reference for researchers, scientists, and drug development professionals.
Introduction
N-substituted aminoacetamides represent a versatile class of organic compounds characterized by a central acetamide backbone with substitutions on both the amide nitrogen and the α-amino group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The modular nature of the aminoacetamide scaffold allows for extensive synthetic derivatization, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide summarizes the available knowledge on the synthesis, biological activities, and experimental evaluation of N-substituted aminoacetamides, providing a valuable resource for researchers in the field.
Synthesis of N-Substituted Aminoacetamides
The synthesis of N-substituted aminoacetamides can be generally achieved through a straightforward amidation reaction. A common synthetic route involves the coupling of a primary or secondary amine with an N-protected α-amino acid or an activated derivative thereof.
General Synthetic Protocol
A prevalent method for the synthesis of N-substituted 2-(alkylamino)acetamides involves the reaction of a bromoacetamide with an appropriate amine.
Experimental Protocol: Synthesis of 2-(Alkylamino)acetamides
-
Reaction Setup: A solution of bromoacetamide (1 equivalent) and a desired primary or secondary amine (1-2 equivalents) is prepared in a suitable solvent such as acetonitrile.
-
Base Addition: An inorganic base, for example potassium bicarbonate (KHCO3), is added to the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.
-
Reaction Conditions: The mixture is heated under reflux for a specified period, typically ranging from 6 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted aminoacetamide.[1]
Biological Activities of N-Substituted Aminoacetamides
Derivatives of N-substituted aminoacetamides have been reported to exhibit a range of biological activities, with antimicrobial and anticancer properties being the most prominently studied.
Antimicrobial Activity
Several studies have demonstrated the potential of N-substituted aminoacetamides and related structures as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Representative Antimicrobial Activity of N-Substituted Amino Acid Derivatives
| Compound ID | R Group | Target Organism | MIC (µg/mL) | Reference |
| 9 | 4-nitrophenyl | Staphylococcus aureus MRSA USA300 | 4-16 | [2][3] |
| 17 | 5-nitro-2-thienyl | Staphylococcus aureus MRSA USA300 | 4-16 | [2][3] |
| 18 | 5-nitro-2-furyl | Staphylococcus aureus MRSA USA300 | 4-16 | [2][3] |
| 26 | (Structure not specified) | Staphylococcus aureus TCH-1516 | Comparable to control antibiotics | [2][3] |
| 26 | (Structure not specified) | Enterococcus faecalis AR-0781 | Comparable to control antibiotics | [2][3] |
| 26 | (Structure not specified) | Candida albicans AR-0761 | 16 | [2][3] |
| 9b | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |
| 9c | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |
| 10c | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |
| 12f | (Structure not specified) | Staphylococcus aureus | 31.2 | [4] |
| 13 | (Structure not specified) | Mycobacterium luteum | 15.6 | [4] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer potential of N-substituted aminoacetamides has also been explored. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.
Table 2: Representative Anticancer Activity of 2-(Substituted Phenoxy) Acetamide Derivatives
| Compound ID | Substitution | Cell Line | Activity | Reference |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer) | Active | [5] |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (neuroblastoma) | Active | [5] |
| 4a | N-(4'-nitrophenyl)-l-prolinamide derivative | A549 (lung cancer) | 95.41 ± 0.67% inhibition at 100 µM | [6] |
| 4a | N-(4'-nitrophenyl)-l-prolinamide derivative | HCT-116 (colon cancer) | 93.33 ± 1.36% inhibition at 100 µM | [6] |
| 4u | N-(4'-nitrophenyl)-l-prolinamide derivative | A549 (lung cancer) | 83.36 ± 1.70% inhibition at 100 µM | [6] |
| 4u | N-(4'-nitrophenyl)-l-prolinamide derivative | HCT-116 (colon cancer) | 81.29 ± 2.32% inhibition at 100 µM | [6] |
| 4u | N-(4'-nitrophenyl)-l-prolinamide derivative | SGC7901 (gastric cancer) | 8.02 ± 1.54% cell viability | [6] |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a desired cell density, typically corresponding to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways
While specific signaling pathways for this compound are not documented, some amino acid derivatives have been shown to modulate key cellular signaling pathways, such as the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Some studies have indicated that certain amino acid derivatives can inhibit the mTOR signaling pathway, leading to cell cycle arrest, particularly at the G1 phase.[7][8] This inhibition can be associated with the dephosphorylation of key downstream effectors of mTOR.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 3. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of N-Butyl-2-(methylamino)acetamide
Disclaimer: Publicly available safety and toxicological data for the specific chemical entity, N-Butyl-2-(methylamino)acetamide, and its common isomer, N-(tert-Butyl)-2-(methylamino)acetamide, is limited. This guide is compiled from information on structurally related compounds and general principles of laboratory safety. The information herein should be used as a supplementary resource, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this compound.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | N-(tert-Butyl)-2-(methylamino)acetamide | N/A |
| CAS Number | 855991-80-9 | N/A |
| Molecular Formula | C₇H₁₆N₂O | N/A |
| Molecular Weight | 144.21 g/mol | N/A |
| Synonyms | N-tert-butyl-2-(methylamino)acetamide | N/A |
Data for N-(tert-Butyl)-2-(methylamino)acetamide hydrochloride (CAS: 1220037-24-0) indicates a molecular weight of 180.68 g/mol and a purity of ≥98% as supplied by some vendors.[1]
Hazard Identification and Toxicological Summary
Direct toxicological data for this compound is not available in public databases. However, information on related N-substituted acetamides can provide insights into potential hazards.
General Hazards of N-Substituted Acetamides:
-
Acute Toxicity: Generally, short-chain N-alkyl acetamides exhibit low acute toxicity via oral exposure. For instance, N-methylacetamide has a reported oral LD50 of >2000 mg/kg in rats.
-
Hepatotoxicity: Liver toxicity is a recurring concern with substituted acetamides. For example, N,N-dimethylacetamide is a known hepatotoxin.[2] Chronic exposure to related compounds has been associated with liver damage.[2] Thioacetamide, a structurally related compound, is a well-established hepatotoxicant used to induce liver injury in animal models.[3]
-
Irritation: As with many chemical substances, this compound may cause irritation to the skin, eyes, and respiratory tract.
-
Chronic Toxicity: The effects of long-term exposure to this compound have not been studied.
Extrapolated Toxicological Profile:
| Endpoint | Anticipated Effect | Basis for Extrapolation |
| Acute Oral Toxicity | Likely low to moderate toxicity. | Based on data for N-methylacetamide. |
| Skin/Eye Irritation | Potential for irritation. | General property of chemical reagents. |
| Target Organ Toxicity | Potential for hepatotoxicity with repeated exposure. | Based on data for N,N-dimethylacetamide and other related amides.[2] |
| Carcinogenicity | Data not available. | N/A |
| Mutagenicity | Data not available. | N/A |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific data, a cautious approach to handling this compound is imperative. The following general protocols for handling potentially hazardous chemicals in a laboratory setting should be strictly adhered to.
3.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is essential for all operations that may generate dust, aerosols, or vapors of the compound.
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the glove material should be considered for prolonged handling.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential for splashing, additional protective clothing such as an apron or coveralls should be used.
-
Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
3.3. General Handling Procedures:
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood to avoid inhalation of dust. Use appropriate tools (spatulas, etc.) to handle the material and avoid direct contact.
-
In Solution: When making solutions, add the compound slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating source (e.g., heating mantle, oil bath) and ensure the setup is secure.
-
Post-Procedure: After handling, decontaminate all surfaces and equipment. Dispose of waste in appropriately labeled hazardous waste containers.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste.
Visualizations
Caption: General Laboratory Safety Workflow for Handling Chemical Substances.
Conclusion
Due to the absence of specific toxicological and safety data for this compound, a high degree of caution is warranted. Researchers and drug development professionals should treat this compound as potentially hazardous, with a particular focus on avoiding inhalation, skin, and eye contact. The safety protocols outlined in this guide, which are based on general laboratory best practices and data from related compounds, should be implemented to minimize exposure and ensure a safe working environment. A substance-specific risk assessment is the most critical step before any handling of this compound.
References
A Comprehensive Technical Guide to the Solubility of N-Butyl-2-(methylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available experimental solubility data for N-Butyl-2-(methylamino)acetamide is limited. This guide provides a framework for determining and presenting solubility data for this compound, based on established scientific protocols. The information herein is intended to guide experimental design and data reporting.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility is crucial for applications ranging from chemical synthesis and formulation to biological and pharmaceutical research. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that influences bioavailability, reaction kinetics, and product formulation. This guide outlines the standard methodologies for determining the solubility of this compound and provides a template for the presentation of such data.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound (Template)
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | - |
| Molecular Weight | 144.22 g/mol | - |
| Appearance | To be determined | - |
| Melting Point | To be determined | - |
| Boiling Point | To be determined | - |
| pKa | To be determined | - |
| LogP | To be determined | - |
Note: The data in this table should be populated with experimentally determined values for this compound.
Quantitative Solubility Data
The following tables are templates for the systematic presentation of solubility data for this compound in various solvents and at different temperatures.
Table 2: Solubility of this compound in Various Solvents at 25°C (298.15 K)
| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | Shake-Flask | ||
| Ethanol | Shake-Flask | ||
| Methanol | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | ||
| Acetone | Shake-Flask | ||
| Acetonitrile | Shake-Flask | ||
| Phosphate-Buffered Saline (pH 7.4) | Shake-Flask |
Table 3: Temperature Dependence of this compound Solubility in Water
| Temperature (°C) | Temperature (K) | Solubility (g/L) | Solubility (mol/L) |
| 4 | 277.15 | ||
| 25 | 298.15 | ||
| 37 | 310.15 | ||
| 50 | 323.15 |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure that requires careful execution to ensure accurate and reproducible results.[2][3] The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[3]
4.1. Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest.[3] The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[3]
4.2. Materials and Apparatus
-
This compound (solid, of known purity)
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
pH meter (for aqueous solutions)
4.3. Experimental Procedure
-
Preparation: Prepare a series of vials or flasks, each containing a precisely measured volume of the desired solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter.[4] It is crucial to ensure that the filter does not adsorb the solute.
-
Analysis: The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
Data Reporting: The solubility should be reported in units such as g/L or mol/L, along with the temperature at which the measurement was performed.[4] For aqueous solutions, the pH of the saturated solution should also be reported.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
Caption: General workflow for solubility determination.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its determination and presentation. By following standardized experimental protocols and maintaining meticulous data records, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the continued development and application of this compound in various scientific and industrial fields. It is recommended that future publications reporting the solubility of this compound adhere to established guidelines to ensure the data is comprehensive and reliable.[2][5]
References
Methodological & Application
Physicochemical Properties of N-(tert-butyl)-2-(methylamino)acetamide
Application Notes and Protocols: N-Butyl-2-(methylamino)acetamide
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and chemical databases, we regret to inform you that no specific experimental protocols, biological activity data, or synthesis methods are available for the compound This compound .
The search results consistently yielded information for a structurally similar but distinct compound, N-(tert-butyl)-2-(methylamino)acetamide , or provided general information on the broader class of acetamide derivatives. This lack of specific data prevents the creation of detailed application notes, experimental protocols, and data summaries as requested.
We advise researchers to verify the chemical name and CAS number of the compound of interest. If "this compound" is indeed the correct name, it appears to be a novel or sparsely documented chemical entity, and any experimental work would be exploratory in nature.
For reference, some general properties of the related compound, N-(tert-butyl)-2-(methylamino)acetamide , are provided below based on available data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| IUPAC Name | N-(tert-butyl)-2-(methylamino)acetamide | PubChem[1] |
| CAS Number | 855991-80-9 | PubChem[1] |
General Notes on Acetamide Derivatives
Acetamide derivatives are a broad class of organic compounds that have been investigated for a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects are highly dependent on the nature of the substituents on the acetamide scaffold.
Recommendations for Future Work
Should a researcher wish to investigate the properties of this compound, the following general workflow could be considered as a starting point. This is a hypothetical workflow and does not represent an established protocol.
Caption: Hypothetical workflow for the investigation of a novel compound.
We hope this information is helpful, despite the lack of specific data for this compound. We encourage the scientific community to publish any findings on this compound to expand the collective knowledge base.
References
N-Butyl-2-(methylamino)acetamide: Application Notes and Protocols for Initial in Vitro Characterization
Disclaimer: There is currently no publicly available scientific literature detailing the biological effects or specific applications of N-Butyl-2-(methylamino)acetamide in cell culture. The following application notes and protocols are therefore provided as a general framework for the initial characterization of a novel chemical entity, such as this compound, in a research setting. The experimental parameters outlined below are hypothetical and must be empirically determined for this specific compound.
Introduction
This compound is a small molecule whose biological activity has not been extensively characterized. For researchers, scientists, and drug development professionals interested in evaluating the potential of this and other novel compounds, a systematic in vitro screening approach is essential. This document provides a general guide for the initial steps of characterizing a new chemical entity in cell culture, including determining its solubility, assessing its cytotoxicity, and performing a preliminary functional screen.
Compound Handling and Preparation
Prior to any biological experiments, it is crucial to properly handle and prepare the compound.
2.1. Solubility Testing
Determining the solubility of this compound in common cell culture solvents is the first critical step to ensure accurate and reproducible experimental results.
Table 1: Hypothetical Solubility of this compound
| Solvent | Maximum Stock Concentration (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 | Clear solution |
| Ethanol | 50 | Clear solution |
| Phosphate-Buffered Saline (PBS) | 1 | Precipitation observed at >1 mM |
| Cell Culture Medium (e.g., DMEM) | 1 | Precipitation observed at >1 mM |
Experimental Protocol: Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Serially dilute the compound in the desired solvents (e.g., cell culture medium, PBS) to a range of concentrations.
-
Visually inspect for any precipitation immediately after dilution and after a short incubation period (e.g., 1-2 hours) at 37°C.
-
Determine the highest concentration that remains in a clear solution. This will be the maximum working concentration for your cell-based assays.
Caption: Workflow for determining compound solubility.
Cytotoxicity Assessment
A fundamental step in characterizing a new compound is to determine its effect on cell viability. This helps to identify a non-toxic concentration range for subsequent functional assays. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (48h incubation)
| Concentration (µM) | % Cell Viability (relative to vehicle control) |
| 0.1 | 98 ± 4 |
| 1 | 95 ± 5 |
| 10 | 88 ± 6 |
| 50 | 62 ± 8 |
| 100 | 35 ± 7 |
| 200 | 12 ± 3 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caption: General workflow for an MTT cytotoxicity assay.
Preliminary Functional Screening
Once a non-toxic concentration range is established, a preliminary functional screen can be performed to identify potential biological activities of this compound. The choice of assay will depend on the hypothesized or desired biological effect. For instance, if the compound is being investigated for anti-inflammatory properties, an assay to measure the inhibition of a pro-inflammatory cytokine could be employed.
Hypothetical Scenario: Assessing Anti-inflammatory Potential
In this hypothetical scenario, we will assess the effect of this compound on lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in a macrophage-like cell line (e.g., RAW 264.7).
Table 3: Hypothetical Effect of this compound on LPS-induced TNF-α Production
| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) |
| Vehicle Control (no LPS) | 0 | 50 ± 10 |
| LPS Control | 0 | 1200 ± 150 |
| LPS + Compound | 1 | 1150 ± 130 |
| LPS + Compound | 10 | 850 ± 100 |
| LPS + Compound | 25 | 500 ± 80 |
Experimental Protocol: TNF-α Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include appropriate controls (vehicle only, LPS only).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α in the compound-treated wells to the LPS-only control.
Caption: Workflow for a preliminary anti-inflammatory screen.
Potential Signaling Pathway Investigation (Hypothetical)
If a functional effect is observed, the next step would be to investigate the underlying signaling pathways. Based on the hypothetical anti-inflammatory effect, one could hypothesize that this compound may interfere with the NF-κB signaling pathway, which is a key regulator of inflammation.
Application Notes and Protocols for In Vivo Studies of N-Butyl-2-(methylamino)acetamide and Related Compounds
Disclaimer: No specific in vivo dosage, pharmacokinetic, or toxicological data for N-Butyl-2-(methylamino)acetamide was publicly available at the time of this writing. The following information is based on structurally similar compounds and is intended to serve as a starting point for research. It is imperative to conduct comprehensive dose-finding and toxicology studies for this compound before proceeding with extensive in vivo experimentation.
Introduction
This compound is a small organic molecule. Due to the lack of specific data for this compound, this document provides a summary of available information on structurally related acetamide derivatives, namely N-methylacetamide and N,N-dimethylacetamide. This information can guide the initial design of in vivo studies for this compound.
Quantitative Data Summary of Related Compounds
The following tables summarize acute toxicity data for compounds structurally related to this compound. This data can help in estimating a starting dose range for tolerability studies.
Table 1: Acute Oral Toxicity Data for Related Acetamide Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| N-methylacetamide | Rat | Oral | > 2000 mg/kg bw | [1] |
| N,N-dimethylacetamide | Rat, Mouse | Oral | > 2000 mg/kg bw | [2] |
| N,N-dimethylacetamide | Mouse | Oral | 4610–6020 mg/kg bw | [2] |
Table 2: Acute Inhalation Toxicity Data for N,N-dimethylacetamide
| Animal Model | Exposure Duration | LC50 | Observed Effects | Reference |
| Female Rat | 4 hours | 8.8 mg/L | Hyperactivity | [2] |
| Male Rat | 4 hours | > 8.8 mg/L | No mortalities | [2] |
| Mouse | 3.5 hours | 1.47 mg/L (4/10 mortalities) | Lung congestion, liver and renal tubule degeneration | [2] |
Table 3: Developmental Toxicity of N,N-dimethylacetamide in Rats (Oral Gavage, Gestation Days 6-15)
| Dosage | Maternal Toxicity | Developmental Toxicity | NOAEL (Developmental) | Reference |
| 94 mg/kg bw/day | Reduced food consumption | - | 94 mg/kg bw/day | [2] |
| 280 mg/kg bw/day | Reduced food consumption | Increased post-implantation loss, reduced fetal weight, increased malformations | [2] |
Experimental Protocols for Related Compounds
The following are generalized protocols based on studies of related acetamide compounds. These should be adapted and optimized for this compound.
Protocol 1: Acute Oral Toxicity Assessment (Based on OECD TG 401)
-
Animal Model: Use a standard rodent model such as Sprague-Dawley rats or CD-1 mice, typically 8-12 weeks old.
-
Acclimatization: Allow animals to acclimatize to the facility for at least 5 days before the experiment.
-
Grouping: Divide animals into control and treatment groups (n=5-10 per group/sex).
-
Dosing:
-
Prepare a vehicle control (e.g., water, saline, or 0.5% carboxymethylcellulose).
-
Based on the data for related compounds, a limit test of 2000 mg/kg may be appropriate as a starting point. Prepare a formulation of this compound in the chosen vehicle.
-
Administer a single dose by oral gavage.
-
-
Observation:
-
Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior) and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.
-
Record body weight before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Calculate the LD50 if applicable and document all observed signs of toxicity.
Protocol 2: Toxicokinetic Study
-
Animal Model: Use a suitable animal model, such as male CBA/CA mice.[1]
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal injection at a dose of 40 mg/kg bw).[1]
-
Sample Collection:
-
Collect urine samples at predetermined time points (e.g., over a 24-hour period).[1]
-
If possible, collect blood samples at various time points to determine plasma concentration.
-
-
Analysis:
-
Analyze urine and plasma samples for the parent compound and potential metabolites using a validated analytical method such as LC-MS/MS.
-
The metabolism of N-methylacetamide primarily yields N-hydroxymethylacetamide.[1] Consider this as a potential metabolic pathway for this compound.
-
-
Data Analysis: Determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion profiles.
Visualizations
Diagram 1: Generalized Workflow for In Vivo Evaluation of a Novel Compound
Caption: A typical workflow for the in vivo assessment of a new chemical entity.
Diagram 2: Potential Metabolic Pathway
Caption: A hypothesized metabolic pathway for this compound.
References
Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Butyl-2-(methylamino)acetamide. The following methods are based on established analytical techniques for similar chemical structures and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a chemical compound of interest in pharmaceutical development and research. Accurate and reliable analytical methods are crucial for its detection, quantification, and quality control in various matrices. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and structural confirmation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed for its quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are indicative and should be confirmed during method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Range | 0.3 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery | 98 - 102% |
Experimental Protocol: HPLC-UV
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (ACS grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 0.3 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or water).
-
Dilute the sample solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (e.g., Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes). The exact gradient may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan)
-
-
Analysis:
-
Inject the prepared standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For more sensitive detection and unambiguous identification, a GC-MS method is proposed. Due to the polar nature of this compound, derivatization is recommended to improve its volatility and chromatographic performance. Silylation is a common derivatization technique for compounds with active hydrogens.[1]
Quantitative Data Summary
The following table presents the expected performance characteristics for the proposed GC-MS method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Linearity (r²) | > 0.998 |
| Range | 0.03 - 10 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Experimental Protocol: GC-MS with Derivatization
Objective: To detect and quantify this compound using GC-MS following a derivatization step.
Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Volumetric flasks, pipettes, and GC vials with inserts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Standard and Sample Preparation for Derivatization:
-
Prepare stock solutions of the reference standard and samples in a volatile, anhydrous solvent like ethyl acetate.
-
Aliquot a specific volume (e.g., 100 µL) of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Analysis:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample solutions.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion.
-
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analysis workflow for this compound.
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample receipt to final result, as depicted in the diagram below. This ensures a systematic and traceable workflow.
Caption: Logical workflow for the analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the results for the intended application.
References
Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery
Disclaimer: Direct experimental data for N-Butyl-2-(methylamino)acetamide in drug discovery assays is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related N-substituted acetamide derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals.
Introduction
N-substituted acetamide derivatives represent a versatile class of small molecules with significant potential in drug discovery. This scaffold is present in a variety of biologically active compounds, demonstrating a broad range of therapeutic applications. Notably, derivatives of this class have been investigated as potent inhibitors of enzymes such as Butyrylcholinesterase (BChE) and as antagonists for G-protein coupled receptors like the P2Y14 receptor (P2Y14R). These targets are implicated in a variety of pathological conditions, including neurodegenerative diseases and inflammatory disorders.
This document provides an overview of the application of N-substituted acetamide derivatives in drug discovery assays, with a focus on their potential as BChE inhibitors and P2Y14R antagonists. Detailed experimental protocols and representative quantitative data are presented to guide researchers in the evaluation of these compounds.
Data Presentation: In Vitro Efficacy of N-Substituted Acetamide Derivatives
The following tables summarize the in vitro potency of various N-substituted acetamide derivatives against their respective targets, as reported in the scientific literature.
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of N-Substituted Acetamide Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 8c | Substituted acetamide derivative | Butyrylcholinesterase (BChE) | 3.94 | [1] |
| 1 | Carbamate derivative | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [2] |
| 7 | Carbamate derivative | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [2] |
| 16 | Naphthoic acid derivative | human Butyrylcholinesterase (huBuChE) | 0.443 | [3] |
Table 2: P2Y14 Receptor (P2Y14R) Antagonistic Activity of N-Substituted Acetamide Derivatives
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| I-17 | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14 Receptor (P2Y14R) | 0.6 | [4][5] |
| 8 | Virtual screening hit | P2Y14 Receptor (P2Y14R) | 2.46 | [6] |
| 52 | 2-phenyl-benzoxazole acetamide derivative | P2Y14 Receptor (P2Y14R) | 2 | [6] |
| II-3 | N-acyl tryptophan derivative | P2Y14 Receptor (P2Y14R) | 1.2 | [6] |
| 11m | 5-aryl-3-amide benzoic acid derivative | P2Y14 Receptor (P2Y14R) | 2.18 | [6] |
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.
Objective: To determine the in vitro inhibitory activity of N-substituted acetamide derivatives against Butyrylcholinesterase.
Materials:
-
Butyrylcholinesterase (BChE) enzyme (from equine serum or human)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (N-substituted acetamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil, Tacrine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be determined based on optimization experiments to yield a linear reaction rate.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of test compound solution at various concentrations (or solvent for control wells)
-
10 µL of BChE solution
-
-
Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the BTCI substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for a period of 10-20 minutes using a microplate reader. The absorbance increases as the thiocholine produced by the enzymatic hydrolysis of BTCI reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
P2Y14 Receptor Antagonist Assay (cAMP-based)
This protocol describes a cell-based assay to determine the antagonistic activity of N-substituted acetamide derivatives on the P2Y14 receptor, a Gi-coupled receptor whose activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the ability of N-substituted acetamide derivatives to block the agonist-induced inhibition of cAMP production in cells expressing the P2Y14 receptor.
Materials:
-
A cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and supplements.
-
P2Y14R agonist (e.g., UDP-glucose).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (N-substituted acetamide derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the P2Y14R-expressing cells according to standard protocols.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Aspirate the culture medium from the wells and wash the cells with assay buffer.
-
Add the diluted test compounds to the respective wells and incubate for a specific period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the P2Y14R agonist (e.g., UDP-glucose) and forskolin in assay buffer. The concentration of forskolin should be chosen to induce a submaximal stimulation of cAMP production. The concentration of the agonist should be at its EC80 (the concentration that gives 80% of its maximal effect) to ensure a robust signal window for inhibition.
-
Add the agonist/forskolin solution to the wells containing the test compounds and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Determine the cAMP concentration in each well.
-
Calculate the percentage of inhibition of the agonist-induced response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
Some N-substituted acetamide derivatives that act as P2Y14R antagonists have been shown to modulate the NLRP3 inflammasome pathway.[4][5] The P2Y14 receptor, being a Gi-coupled receptor, can influence downstream signaling cascades that impact inflammation. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which can be influenced by the modulation of P2Y14R activity.
Caption: NLRP3 inflammasome pathway and its modulation by P2Y14R antagonists.
General Experimental Workflow for Screening N-Substituted Acetamide Derivatives
The following diagram outlines a typical workflow for the screening and characterization of a library of N-substituted acetamide derivatives in a drug discovery setting.
Caption: General workflow for drug discovery screening of N-substituted acetamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Protocol for N-Butyl-2-(methylamino)acetamide Stock Solution Preparation
Introduction
N-Butyl-2-(methylamino)acetamide is a chemical compound utilized in various research and drug development applications. Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below. This data is essential for accurate calculations and safe handling of the compound.
| Property | Value | Source |
| IUPAC Name | N-tert-butyl-2-(methylamino)acetamide | |
| Molecular Formula | C₇H₁₆N₂O | |
| Molecular Weight | 144.22 g/mol | |
| Physical Form | Liquid or Solid | [1][2] |
| Melting Point | 26 - 28 °C / 78.8 - 82.4 °F | [2] |
| Storage Temperature | Room Temperature (as supplied) | [1] |
Health and Safety Precautions
All handling of this compound and its solutions should be performed in a well-ventilated laboratory, preferably within a chemical fume hood. Researchers must wear appropriate Personal Protective Equipment (PPE) at all times.
Required PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[2]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician.[2]
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[2][3]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The principles can be adapted for other desired concentrations.
Materials and Equipment
-
This compound (solid or liquid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Solvent of choice (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, sterile deionized water). See Section 4.2 for solvent selection.
-
Cryo-storage vials or amber glass bottles for storage
Preliminary Solvent Solubility Test
-
Add a small, known amount of the compound (e.g., 1-2 mg) to a test tube.
-
Add the chosen solvent (e.g., 100 µL of DMSO or Ethanol) and vortex thoroughly.
-
Observe for complete dissolution. If the compound does not dissolve, gentle warming (to 37°C) or sonication may aid dissolution.[2]
-
If the compound is fully soluble, proceed with that solvent for the stock solution preparation. DMSO is a common choice for creating highly concentrated stock solutions for in vitro studies.
Stock Solution Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
Example for 10 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 0.010 L x 144.22 g/mol Mass (mg) = 1.44 mg
Step-by-Step Procedure
-
Preparation: Bring the this compound container to room temperature before opening, especially if stored refrigerated. As the compound's melting point is near room temperature (26-28°C), it may be a liquid or a solid.[2] Handle accordingly.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated mass of the compound (e.g., 1.44 mg for a 10 mL solution).
-
Dissolution: Transfer the weighed compound into a 10 mL volumetric flask.
-
Solvent Addition: Add a portion of the chosen solvent (e.g., 5-7 mL of DMSO) to the volumetric flask.
-
Mixing: Cap the flask and vortex thoroughly until the compound is completely dissolved. A brief sonication or warming in a water bath may be used to assist dissolution if necessary.
-
Final Volume Adjustment: Once dissolved, add the solvent to bring the total volume up to the 10 mL mark on the volumetric flask.
-
Final Mixing: Invert the flask several times to ensure the solution is homogeneous.
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in cryo-vials.
-
Storage Conditions: Store the aliquots in a dark, dry place. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[2]
-
Labeling: Clearly label all vials with the compound name, concentration, preparation date, and solvent used.
Visualization of Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application of N-Substituted Acetamide Derivatives in Neuroscience Research
A review of structurally related compounds in the absence of data for N-Butyl-2-(methylamino)acetamide.
Introduction
While a comprehensive search of the scientific literature reveals a notable absence of studies on the specific compound This compound in the context of neuroscience research, the broader class of N-substituted acetamide derivatives has been the subject of significant investigation. These compounds share a common structural motif and have been explored for a variety of applications targeting the central nervous system (CNS). This document summarizes the key findings, experimental protocols, and potential therapeutic applications of these related acetamide derivatives, providing valuable insights for researchers and drug development professionals. The information presented herein is based on studies of structurally analogous compounds and is intended to serve as a guide for potential future research into novel acetamide derivatives.
Application Notes: N-Substituted Acetamide Derivatives in Neuroscience
N-substituted acetamide derivatives represent a versatile scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The chemical modularity of the acetamide structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Key areas of application in neuroscience research include:
-
Neurodegenerative Disorders: Certain substituted acetamides have been investigated as potential treatments for conditions like Alzheimer's disease. One prominent mechanism of action is the inhibition of cholinesterases, such as butyrylcholinesterase (BChE), which plays a role in the breakdown of the neurotransmitter acetylcholine. By inhibiting BChE, these compounds can increase acetylcholine levels in the brain, a strategy known to provide symptomatic relief in Alzheimer's patients.
-
Mood Disorders: The structural framework of acetamides has been utilized to design novel antidepressant agents. Research has shown that specific derivatives can exhibit significant antidepressant activity in preclinical models, suggesting their potential for the treatment of depression and related mood disorders.
-
Pain Management: Several N-substituted acetamide derivatives have been synthesized and evaluated for their analgesic properties. These compounds have shown efficacy in various animal models of pain, indicating their potential as novel pain management therapeutics.
-
Epilepsy and Seizure Disorders: The acetamide scaffold is also found in compounds with anticonvulsant properties. For instance, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) has demonstrated neuroprotective and anticonvulsant effects. These compounds may act through various mechanisms, including the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.
Quantitative Data Summary
The following table summarizes quantitative data from studies on various N-substituted acetamide derivatives, highlighting their potency and efficacy in different neuroscience-related assays.
| Compound Class | Target/Assay | Compound Example | IC50 / Efficacy | Reference |
| Butyrylcholinesterase Inhibitors | Butyrylcholinesterase (BChE) | Substituted Acetamide Derivative 8c | IC50: 3.94 µM | [1] |
| Antidepressant Agents | Tail Suspension Test (% DID) | VS25 (a 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide) | 82.23% Decrease in Immobility Duration | [2] |
| Analgesic Agents | Acetic Acid-Induced Writhing Test | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Significant decrease in writhing responses | [3] |
| Neuroprotective Agents | Hypoxia Survival (Rats) | 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) | Extension in time to loss of righting reflex | [4] |
Experimental Protocols
Protocol 1: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
This protocol outlines the methodology for assessing the BChE inhibitory activity of substituted acetamide derivatives.
1. Materials and Reagents:
- Butyrylcholinesterase (from equine serum)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- Test compounds (substituted acetamide derivatives)
- 96-well microplate reader
2. Experimental Procedure:
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
- Add the BChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate, ATCI.
- Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Antidepressant Activity Assessment (Tail Suspension Test)
This protocol describes the tail suspension test in mice, a common behavioral assay to screen for potential antidepressant drugs.
1. Animals:
- Male albino mice of a specific strain (e.g., Swiss) and weight range.
- Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
2. Experimental Procedure:
- Divide the animals into groups: a control group (vehicle-treated), a positive control group (treated with a standard antidepressant like moclobemide), and test groups (treated with different doses of the substituted acetamide derivatives).
- Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test (e.g., 30 or 60 minutes).
- For the test, individually suspend each mouse by its tail from a lever using adhesive tape, in a position where it cannot escape or hold onto any surfaces.
- Record the total duration of immobility over a specific period (e.g., 6 minutes). Immobility is defined as the absence of any movement except for minor oscillations.
- Calculate the percentage decrease in immobility duration (% DID) for the test and positive control groups compared to the vehicle-treated control group. A significant decrease in immobility is indicative of antidepressant-like activity.
Visualizations
Signaling Pathway: Cholinergic Neurotransmission and BChE Inhibition
Caption: Inhibition of Butyrylcholinesterase (BChE) by a substituted acetamide derivative.
Experimental Workflow: In Vivo Antidepressant Screening
Caption: Workflow for the Tail Suspension Test to evaluate antidepressant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Butyl-2-(methylamino)acetamide as a Putative Chemical Probe
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding the biological activity, protein targets, or use as a chemical probe for N-Butyl-2-(methylamino)acetamide. The following application notes and protocols are provided as a generalized template based on the common applications of similar small molecules and should be adapted based on experimentally determined biological functions.
Introduction
This compound is a small organic molecule belonging to the acetamide class. While its specific biological targets are currently uncharacterized, compounds with similar structural motifs have been reported to exhibit a range of biological activities, including but not limited to, enzymatic inhibition and modulation of protein-protein interactions. These notes provide a hypothetical framework for researchers to characterize and utilize this compound as a chemical probe upon identification of its biological activity. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Probe-X," acts as an inhibitor of a hypothetical "Kinase Y."
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | PubChem |
| Molecular Weight | 144.22 g/mol | PubChem |
| CAS Number | 1119-49-9 (for N-n-butylacetamide) | NIST |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in DMSO and Ethanol (predicted) | N/A |
| Storage | Store at -20°C, protect from light | N/A |
Hypothetical Biological Activity and Data
For illustrative purposes, Table 2 summarizes hypothetical quantitative data for "Probe-X" as an inhibitor of "Kinase Y."
Table 2: Hypothetical Quantitative Data for "Probe-X" as a Kinase Y Inhibitor
| Assay Type | Target | IC₅₀ (nM) | Kᵢ (nM) | Cell-based EC₅₀ (µM) | Notes |
| In Vitro Kinase Assay | Kinase Y | 150 | 75 | N/A | Performed using recombinant protein. |
| Cellular Target Engagement | Kinase Y | N/A | N/A | 1.2 | Measured in HEK293T cells. |
| Selectivity Profiling | KinomeScan | >10,000 | N/A | N/A | Screened against 468 kinases. |
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of a novel chemical probe like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant Kinase Y
-
Kinase Substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include wells with DMSO only as a negative control.
-
Add 2.5 µL of a solution containing the Kinase Y and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of the compound to its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T overexpressing Kinase Y)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound (dissolved in DMSO)
-
Lysis Buffer (containing protease inhibitors)
-
Equipment for SDS-PAGE and Western Blotting
-
Antibody against the target protein (Kinase Y)
Procedure:
-
Culture the cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western Blotting using an antibody against Kinase Y to detect the amount of soluble protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for characterizing a chemical probe.
Caption: Hypothetical signaling pathway involving Kinase Y.
Caption: General experimental workflow for chemical probe validation.
Application Note: Quantification of N-Butyl-2-(methylamino)acetamide using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Butyl-2-(methylamino)acetamide in plasma samples. The straightforward protein precipitation-based sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in research and drug development settings. The method demonstrates good linearity, precision, and accuracy over the calibrated concentration range.
Introduction
This compound is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note presents a robust LC-MS/MS method developed for the specific and sensitive determination of this compound. The method utilizes a simple protein precipitation step for sample clean-up, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection.
Experimental
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog such as this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation:
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): To be determined experimentally based on the compound's mass. A plausible transition would be based on its molecular weight of approximately 144.22 g/mol . For example, the precursor ion [M+H]+ could be m/z 145.2, with product ions resulting from fragmentation.
-
Internal Standard: To be determined based on the specific internal standard used.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ).
Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
Table 1: Summary of Quantitative Data
| Parameter | Low QC (5 ng/mL) | Mid QC (50 ng/mL) | High QC (500 ng/mL) |
| Intra-day Precision (%CV) | 4.2 | 3.1 | 2.5 |
| Inter-day Precision (%CV) | 5.8 | 4.5 | 3.8 |
| Intra-day Accuracy (%) | 102.3 | 98.7 | 101.5 |
| Inter-day Accuracy (%) | 103.1 | 99.2 | 102.0 |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| LOQ (ng/mL) | 1 | 1 | 1 |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of this compound in plasma. The simple sample preparation and fast chromatography make it well-suited for routine analysis in a research environment. The method demonstrates excellent performance characteristics, meeting typical requirements for bioanalytical method validation.
Troubleshooting & Optimization
improving N-Butyl-2-(methylamino)acetamide solubility in PBS
Technical Support Center: N-Butyl-2-(methylamino)acetamide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its experimental use, with a primary focus on solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (Molecular Formula: C7H16N2O, Molecular Weight: 144.21 g/mol ) is a small molecule compound under investigation for various biological activities.[1][2][3] Like many organic molecules developed during drug discovery, it exhibits limited solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo assays.[4]
Q2: Why is my this compound not dissolving in PBS?
A2: The limited solubility of this compound in PBS (a water-based buffer) is due to its chemical structure, which likely contains hydrophobic regions.[4] Factors such as the compound's molecular weight, crystal lattice energy, and the polarity of the solvent all play a critical role.[5][6] Precipitation in PBS is a common issue for compounds initially dissolved in organic solvents like DMSO when the final aqueous concentration exceeds its solubility limit.[7][8]
Q3: Can I adjust the pH of the PBS to improve solubility?
A3: Yes, adjusting the pH can significantly affect the solubility of compounds, especially those with ionizable groups.[9][10] For compounds with basic functional groups (like amines), decreasing the pH (making it more acidic) can lead to protonation, forming a more soluble salt.[11] Conversely, for acidic compounds, increasing the pH can improve solubility. It is recommended to perform a pH titration experiment to determine the optimal pH for solubilization without compromising compound stability or experimental conditions.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds in aqueous solutions.[12] For biological assays, common co-solvents include Dimethyl Sulfoxide (DMSO) and ethanol.[7][13] The standard procedure involves creating a high-concentration stock solution in a co-solvent and then diluting it to the final working concentration in your aqueous buffer (e.g., PBS).[7][13] It is crucial to keep the final co-solvent concentration low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or artifacts.[7]
Troubleshooting Guide: Improving Solubility in PBS
If you are observing precipitation or cloudiness when preparing this compound in PBS, follow this troubleshooting workflow.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for dissolving this compound in PBS.
Solubilization Methods Comparison
The following table summarizes various techniques to enhance the solubility of poorly soluble compounds.
| Method | Description | Pros | Cons |
| Co-Solvency | Dissolve the compound in a water-miscible organic solvent (e.g., DMSO, Ethanol) before diluting in PBS.[12] | Simple, fast, and effective for many compounds.[12] | Potential for solvent toxicity in biological assays; final solvent concentration must be carefully controlled.[7] |
| pH Adjustment | Modify the pH of the PBS to ionize the compound, thereby increasing its aqueous solubility.[9][10] | Can significantly increase solubility without organic solvents. | May alter compound stability or affect biological assay conditions. The pH of PBS can change over time during incubation.[14] |
| Use of Surfactants | Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the PBS to form micelles that encapsulate the compound.[7] | Can solubilize highly hydrophobic compounds. | May interfere with certain biological assays (e.g., membrane-based assays). |
| Complexation | Use of agents like cyclodextrins to form inclusion complexes, where the hydrophobic compound is held within the cyclodextrin's cavity.[4] | High solubilization capacity; often used in drug formulations. | May alter the effective concentration of the free compound available for biological activity. |
| Sonication | Apply ultrasonic energy to the solution to break down compound aggregates and facilitate dissolution.[15] | Useful for speeding up the dissolution of stubborn particles. | Can generate heat, potentially degrading the compound; may not prevent re-precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution (MW = 144.21 g/mol ): Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.010 mol/L x 0.001 L x 144.21 g/mol x 1000 = 1.44 mg
-
Weigh Compound: Carefully weigh out 1.44 mg of this compound and place it into a sterile microcentrifuge tube.[16]
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.[13]
-
Dissolve: Tightly cap the tube and vortex thoroughly for 30-60 seconds to ensure the compound is completely dissolved.[13][16] Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow, but monitor for compound stability.[15][17]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7] A typical storage guideline for solutions in DMSO is up to 6 months at -80°C.[7]
Protocol 2: Preparation of a 10 µM Working Solution in PBS (Stepwise Dilution)
This protocol minimizes precipitation by avoiding a large, direct dilution of the organic stock into the aqueous buffer.
Materials:
-
10 mM Stock Solution of this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution: First, prepare a 1:100 intermediate dilution of the stock solution.
-
Pipette 990 µL of PBS into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution.
-
This results in a 100 µM intermediate solution in PBS containing 1% DMSO. Vortex immediately and gently.
-
-
Prepare Final Working Solution: Next, prepare the final 1:10 dilution.
-
Pipette 900 µL of PBS into a new sterile microcentrifuge tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
This yields a final concentration of 10 µM this compound in PBS with a final DMSO concentration of 0.1%.
-
-
Final Check: Vortex the final working solution gently. Visually inspect for any signs of precipitation or cloudiness. The solution should be clear before use in experiments. This stepwise dilution process helps prevent the compound from crashing out of solution.[7]
References
- 1. N-(tert-butyl)-2-(methylamino)acetamide | C7H16N2O | CID 4962512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 855991-80-9|N-(tert-Butyl)-2-(methylamino)acetamide|BLD Pharm [bldpharm.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. crispmaastricht.nl [crispmaastricht.nl]
- 17. glpbio.com [glpbio.com]
troubleshooting N-Butyl-2-(methylamino)acetamide synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Butyl-2-(methylamino)acetamide. The following information is designed to help you identify and resolve common impurities and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of common causes and solutions:
-
Inefficient Amide Coupling: The formation of the amide bond between 2-(methylamino)acetic acid and n-butylamine is the crucial step. If the coupling reagent is not effective, the yield will be low.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.
-
Solution: Ensure your solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Running the reaction at 0°C initially and then allowing it to slowly warm to room temperature can minimize side reactions.[3] Experiment with reaction times; while many couplings are complete overnight, some may require longer periods.
-
-
Impurities in Starting Materials: The purity of your 2-(methylamino)acetic acid and n-butylamine is paramount.
-
Solution: Use freshly distilled n-butylamine and ensure the 2-(methylamino)acetic acid is of high purity.
-
Q2: I'm observing a significant amount of a non-polar impurity in my crude product. What could it be and how do I get rid of it?
A2: A common non-polar impurity in carbodiimide-mediated coupling reactions is the N-acylurea byproduct.[2][4] This impurity arises from the rearrangement of the O-acylisourea intermediate.
-
Identification: This byproduct can often be identified by NMR and mass spectrometry.
-
Minimization:
-
Add HOBt: The addition of 1-hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[5][6]
-
Control Temperature: Keeping the reaction temperature low (0°C) can also reduce the rate of this side reaction.[2]
-
-
Removal:
-
Chromatography: N-acylurea can often be separated from the desired product by column chromatography on silica gel.
-
Acidic Wash: In the case of EDC, the corresponding urea byproduct is water-soluble and can be removed with an acidic aqueous wash during the workup.[7]
-
Q3: My final product seems to contain residual coupling agent. How can I effectively remove it?
A3: Residual coupling agents and their byproducts are common contaminants. The removal strategy depends on the type of coupling reagent used.
-
Carbodiimides (DCC/EDC):
-
DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by filtration.[6][7] However, complete removal can be challenging. Washing the crude product with a solvent in which DCU is insoluble (e.g., acetonitrile) can be effective.
-
EDC: The urea byproduct of EDC is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) followed by a brine wash.[7]
-
-
Phosphonium/Uronium Reagents (PyBOP/HATU):
-
The byproducts of these reagents are generally water-soluble and can be removed with aqueous washes during the workup. A standard workup involving washes with dilute acid, saturated sodium bicarbonate, and brine is usually sufficient.
-
Q4: I am concerned about potential side reactions involving the secondary amine of 2-(methylamino)acetic acid. What should I look out for?
A4: The secondary amine in 2-(methylamino)acetic acid can potentially lead to side reactions, although in many standard amide coupling conditions, the primary amine (n-butylamine) is significantly more nucleophilic and will react preferentially.
-
Dimerization/Polymerization: Under certain conditions, the 2-(methylamino)acetic acid could react with itself.
-
Mitigation: This is generally minimized by the controlled addition of the coupling reagent to a mixture of the acid and the amine.
-
-
Guanidinium Byproduct Formation: With some coupling reagents, particularly uronium/aminium salts, the amine can react with the coupling reagent itself.[6]
-
Mitigation: The order of addition is crucial. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Data Presentation
Table 1: Effect of Coupling Reagent and Additive on Product Yield and Purity
| Entry | Coupling Reagent | Additive (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (by LCMS) |
| 1 | EDC (1.1 eq) | None | DCM | 0 to RT | 16 | 65 | 85 |
| 2 | EDC (1.1 eq) | HOBt | DCM | 0 to RT | 16 | 82 | 95 |
| 3 | DCC (1.1 eq) | None | DCM | 0 to RT | 16 | 68 | 80 (contains DCU) |
| 4 | HATU (1.1 eq) | None | DMF | 0 to RT | 12 | 91 | >98 |
| 5 | PyBOP (1.1 eq) | None | DMF | 0 to RT | 12 | 88 | >98 |
This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound using EDC/HOBt
-
To a solution of 2-(methylamino)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) to the mixture and stir for 15 minutes at 0°C.
-
Add n-butylamine (1.05 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Reaction pathway for the synthesis of this compound highlighting the formation of the N-acylurea impurity.
Caption: A general workflow for troubleshooting the synthesis of this compound.
References
- 1. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 855991-80-9|N-(tert-Butyl)-2-(methylamino)acetamide|BLD Pharm [bldpharm.com]
- 6. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
Technical Support Center: Optimizing N-Butyl-2-(methylamino)acetamide (NBMAA) Concentration for Efficacy
Disclaimer: The following information is for illustrative purposes only and is based on a hypothetical scenario for the fictional research compound N-Butyl-2-(methylamino)acetamide (NBMAA) as a novel inhibitor of the XYZ signaling pathway. The data and protocols are not based on established research and should be treated as a template for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for NBMAA in in-vitro assays?
For initial screening, a broad concentration range is recommended to determine the potency of NBMAA. A common starting point is a logarithmic dilution series from 1 nM to 100 µM. This range helps in identifying the IC50 (half-maximal inhibitory concentration) and assessing potential cytotoxicity at higher concentrations.
Q2: How can I determine the optimal incubation time for NBMAA treatment?
The optimal incubation time is dependent on the specific assay and the biological question. For signaling pathway inhibition studies (e.g., phosphorylation events), shorter incubation times (e.g., 15 minutes to 2 hours) are typically sufficient. For assays measuring downstream effects like gene expression or cell viability, longer incubation times (e.g., 24 to 72 hours) may be necessary. A time-course experiment is recommended to determine the ideal endpoint.
Q3: I am observing high variability between replicate wells. What could be the cause?
High variability can stem from several factors:
-
Pipetting errors: Ensure proper and consistent pipetting technique. Use calibrated pipettes.
-
Cell seeding density: Inconsistent cell numbers per well can lead to variability. Ensure a homogenous cell suspension before seeding.
-
Edge effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to altered concentrations. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound precipitation: NBMAA may precipitate at higher concentrations. Visually inspect the wells after compound addition. If precipitation is observed, consider using a lower concentration range or a different solvent system.
Q4: My dose-response curve is not sigmoidal. What does this indicate?
A non-sigmoidal dose-response curve can suggest several possibilities:
-
Incorrect concentration range: The concentrations tested may be too high or too low to capture the full dynamic range of the response.
-
Compound insolubility or instability: The compound may not be fully soluble or could be degrading over the course of the experiment.
-
Off-target effects or cytotoxicity: At higher concentrations, NBMAA might be inducing cellular stress or toxicity, leading to a U-shaped or bell-shaped curve.
-
Complex biological response: The biological system may have a non-standard response to the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no compound activity | - Inactive batch of NBMAA- Incorrect dilution calculations- Insufficient incubation time- Cell line is not sensitive to NBMAA | - Verify the certificate of analysis for the compound- Double-check all dilution calculations- Perform a time-course experiment to optimize incubation time- Test a different cell line known to express the target |
| High background signal in assay | - Contamination of reagents or cells- Non-specific binding of detection antibodies- Autofluorescence of the compound | - Use fresh, sterile reagents- Optimize antibody concentrations and blocking steps- Run a compound-only control to assess autofluorescence |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions (CO2, temperature) | - Use cells within a consistent passage number range- Prepare fresh reagents for each experiment- Ensure incubator is properly calibrated and maintained |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based ELISA
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of NBMAA on the phosphorylation of a target protein in the hypothetical XYZ pathway.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of NBMAA in DMSO. Create a 2X serial dilution series in serum-free medium, ranging from 200 µM to 2 nM.
-
Compound Treatment: Remove the growth medium from the cells and add 50 µL of the 2X NBMAA dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of a 2X solution of the appropriate agonist to stimulate the XYZ pathway. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 100 µL of lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes with gentle shaking.
-
ELISA: Transfer 50 µL of the cell lysate to a pre-coated ELISA plate for the phosphorylated target protein. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Determine the absorbance at the appropriate wavelength. Plot the absorbance against the log of the NBMAA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Quantitative Data Summary
Table 1: IC50 Values of NBMAA in Different Cell Lines
| Cell Line | Target Pathway | IC50 (µM) |
| Cell Line A | XYZ Pathway | 1.5 ± 0.2 |
| Cell Line B | XYZ Pathway | 2.8 ± 0.5 |
| Cell Line C (Control) | Unrelated Pathway | > 100 |
Table 2: Effect of Incubation Time on NBMAA Efficacy (Cell Line A)
| Incubation Time (hours) | % Inhibition at 1.5 µM |
| 0.5 | 35% |
| 1 | 52% |
| 2 | 55% |
| 4 | 48% |
Visualizations
Caption: Workflow for optimizing NBMAA concentration.
Caption: NBMAA's hypothetical mechanism of action.
N-Butyl-2-(methylamino)acetamide off-target effects in assays
Technical Support Center: N-Butyl-2-(methylamino)acetamide
Disclaimer: There is currently no publicly available scientific literature detailing the specific off-target effects, pharmacology, or mechanism of action of this compound. The following troubleshooting guides and FAQs are based on the potential behavior of its structural motifs—a secondary amine and an N-substituted acetamide—and are intended to provide general guidance for researchers encountering unexpected results in assays.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing activity in an enzyme inhibition assay, but the results are inconsistent. What could be the cause?
A1: Inconsistent results with novel compounds can stem from several factors unrelated to specific, on-target inhibition. For molecules like this compound, which contain flexible alkyl chains and amide groups, non-specific interactions and assay interference are primary suspects.
Troubleshooting Guide:
-
Assess Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This is a common artifact in high-throughput screening.
-
Evaluate Thiol Reactivity: The compound's structure is not overtly reactive, but impurities or metabolites could potentially react with cysteine residues on the target protein.
-
Check for Non-Specific Binding: The butyl group increases lipophilicity, which can lead to non-specific binding to the enzyme or assay components.[1]
Experimental Protocols:
-
Dynamic Light Scattering (DLS): Use DLS to determine if this compound forms aggregates at the concentrations used in your assay.
-
Detergent Test: Re-run the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it suggests that aggregation was the likely cause of the initial results.
Table 1: Hypothetical IC50 Values of this compound in the Presence and Absence of Detergent
| Assay Condition | IC50 (µM) | Interpretation |
| Standard Buffer | 5.2 | Apparent Inhibition |
| + 0.01% Triton X-100 | > 100 | Suggests Aggregation-Based Inhibition |
Q2: I am observing high background fluorescence/luminescence in my cell-based assay when using this compound. How can I troubleshoot this?
A2: High background signals in cell-based assays can be caused by the compound itself interfering with the detection method or by causing non-specific cellular stress.
Troubleshooting Guide:
-
Intrinsic Fluorescence/Luminescence: Check if the compound has intrinsic fluorescent or luminescent properties at the wavelengths used for detection.
-
Redox Activity: Some compounds can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase assays).[2]
-
Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to leakage of cellular components that can interfere with the assay.
Experimental Protocols:
-
Blank Plate Reading: Prepare a plate with your assay medium and different concentrations of this compound (without cells) and read the fluorescence/luminescence. This will determine if the compound itself is contributing to the signal.
-
Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the concentration range at which the compound is toxic to your cells. Always work with non-toxic concentrations in your primary assay.
Table 2: Hypothetical Cytotoxicity and Assay Interference Data
| Concentration (µM) | Cell Viability (%) | Background Signal (RFU) |
| 1 | 98 | 110 |
| 10 | 95 | 150 |
| 50 | 70 | 500 |
| 100 | 45 | 1200 |
Signaling Pathways and Experimental Workflows
Potential for Non-Specific Binding and Assay Interference
Compounds with moderate lipophilicity and hydrogen bonding potential, like this compound, can interact with various biological macromolecules and surfaces non-specifically. This can lead to a range of misleading results in both biochemical and cell-based assays.
Caption: Potential routes of specific and non-specific interactions for a test compound.
Workflow for Investigating Unexpected Assay Results
When encountering unexpected or inconsistent results with a novel compound, a systematic approach to de-risking assay artifacts is crucial.
Caption: A logical workflow for troubleshooting unexpected results with a novel compound.
References
how to prevent N-Butyl-2-(methylamino)acetamide precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of N-Butyl-2-(methylamino)acetamide in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
Q2: Why is my this compound precipitating in the experimental media?
Precipitation of this compound can occur for several reasons:
-
Concentration: The concentration of the compound in the media may have exceeded its solubility limit.[5]
-
Solvent Change: The compound is likely dissolved in a stock solution (e.g., DMSO) and is precipitating when diluted into the aqueous experimental media.[5][6] This is a common phenomenon known as "solvent-shift" induced precipitation.[7]
-
pH of the Media: The pH of the media can affect the ionization state of the molecule, which in turn can alter its solubility.
-
Temperature: Temperature can influence the solubility of small molecules. Experiments conducted at different temperatures may show varying levels of precipitation.
-
Interactions with Media Components: Components of the media, such as salts and proteins, can interact with the compound and affect its solubility.[8]
Q3: What is the role of DMSO in my experiments and how can it contribute to precipitation?
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used to dissolve a broad range of polar and nonpolar compounds for biological assays.[5] While this compound may be soluble in DMSO at high concentrations, upon dilution into an aqueous-based medium, the DMSO concentration decreases significantly. This shift in the solvent environment can dramatically lower the solubility of the compound, leading to precipitation.[6][9]
Q4: Can the presence of salts in the media affect the solubility of this compound?
Yes, salts present in the media can either increase or decrease the solubility of amides through mechanisms that are not always predictable.[8] These effects are related to the interactions of ions with both the compound and water molecules.
Troubleshooting Guides
Issue: Precipitation observed immediately upon dilution of DMSO stock solution into aqueous media.
Possible Causes:
-
The final concentration of this compound is above its aqueous solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
Solutions:
-
Reduce the Final Concentration: Decrease the final concentration of the compound in the media.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (typically up to 0.5% or 1%, cell-line dependent) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Co-solvent: Consider using a less toxic co-solvent in addition to DMSO in your stock solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the media. This can sometimes prevent immediate precipitation.
Issue: Precipitation or cloudiness appears over time during the experiment.
Possible Causes:
-
The compound is in a supersaturated state and is slowly precipitating out of solution.[7]
-
The compound is degrading or interacting with media components over time.
-
Temperature fluctuations are affecting solubility.
Solutions:
-
Incorporate "Precipitation Inhibitors": Certain polymers, such as HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone), can help maintain a supersaturated state and inhibit precipitation.[7][10] These should be tested for compatibility with your experimental system.
-
pH and Temperature Control: Ensure the pH and temperature of the media are stable throughout the experiment.
-
Fresh Preparations: Prepare fresh dilutions of the compound immediately before use.
Data Presentation
Table 1: Factors Influencing this compound Solubility and Recommended Actions
| Factor | Potential Impact on Solubility | Recommended Action |
| Concentration | Higher concentration increases the likelihood of precipitation. | Test a range of concentrations to determine the solubility limit in your specific media. |
| DMSO Percentage | Higher DMSO percentage generally increases solubility. | Optimize the final DMSO concentration, keeping it as low as possible while maintaining solubility and minimizing cell toxicity. |
| pH | Can alter the charge state and solubility. | Measure the pH of your final solution and adjust if necessary, ensuring it remains within a physiologically acceptable range. |
| Temperature | Solubility is temperature-dependent. | Maintain a consistent temperature during your experiments. If possible, test solubility at different temperatures. |
| Media Components | Salts and proteins can interact with the compound. | Be aware of the media composition. If issues persist, consider a simpler buffer system to identify problematic components. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may aid dissolution.
-
Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in 100% DMSO. This allows for smaller volumes to be added to the final media, minimizing the final DMSO concentration.
-
Final Working Solution: Add the intermediate dilution dropwise to the pre-warmed experimental media while gently vortexing. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental media is consistent across all treatments and controls, and is below the tolerated limit for your specific cell line or assay (typically ≤ 0.5%).
Protocol 2: Assessing the Solubility of this compound in Media
-
Prepare a series of dilutions of this compound in your experimental media, starting from a high concentration and performing serial dilutions.
-
Visually inspect each dilution for any signs of precipitation or cloudiness immediately after preparation and after a set incubation period (e.g., 1, 4, and 24 hours) under experimental conditions (e.g., 37°C, 5% CO₂).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. N-(tert-butyl)-2-(methylamino)acetamide | C7H16N2O | CID 4962512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple theory for salt effects on the solubility of amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Butyl-2-(methylamino)acetamide Experiments
Welcome to the technical support center for N-Butyl-2-(methylamino)acetamide experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of this compound.
Synthesis
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the amide bond formation and the preceding N-alkylation step.
-
Inefficient Amide Coupling: The reaction between a carboxylic acid and an amine to form an amide can be inefficient on its own. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as N-hydroxybenzotriazole (HOBt) is common. However, the presence of water can significantly reduce the efficiency of these reagents.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Side Reactions with Coupling Agents: EDC can react with nucleophiles other than the desired carboxylic acid, leading to the formation of byproducts and reducing the amount of active ester available for the reaction with the amine.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Amide coupling reactions are often run at room temperature overnight. Insufficient reaction time can lead to incomplete conversion.
-
Over-alkylation: In the synthesis of the precursor, N-alkylation of a primary amine can sometimes lead to the formation of tertiary amines, reducing the amount of the desired secondary amine.[2] Careful control of stoichiometry and reaction conditions is crucial to minimize this.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, common impurities include:
-
Unreacted Starting Materials: Unreacted N-butyl-2-aminoacetamide and the alkylating agent (if applicable in a two-step synthesis) or the carboxylic acid and amine precursors.
-
Over-alkylation Product: Formation of a tertiary amine from the secondary amine precursor.
-
Byproducts from Coupling Agents: EDC and HOBt can form urea byproducts that can be difficult to remove.[3]
-
Degradation Products: The product itself might be unstable under the reaction or workup conditions.
Q3: How can I effectively purify this compound?
A3: this compound is a basic compound, which can present challenges during purification by standard silica gel chromatography due to its interaction with the acidic silica.[4]
-
Column Chromatography with Basic Modifiers: To minimize tailing and improve separation on a silica gel column, it is recommended to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[4][5]
-
Reversed-Phase Chromatography: For highly polar and basic compounds, reversed-phase chromatography can be a viable alternative.[6]
-
Acid-Base Extraction: An aqueous workup involving washes with dilute acid and base can help remove unreacted starting materials and some byproducts before chromatographic purification.[3]
Stability and Storage
Q1: How stable is this compound and what are the optimal storage conditions?
A1: Amides are generally considered stable functional groups. However, they can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[7][8][9] Forced degradation studies are often performed to understand the degradation pathways.[7][10][11]
-
Hydrolysis: Degradation can occur in the presence of strong acids or bases, leading to the cleavage of the amide bond to form the corresponding carboxylic acid and amine.[7][9]
-
Oxidation: While less common for simple amides, oxidative degradation can occur in the presence of strong oxidizing agents.[8]
Recommended Storage: Store this compound in a cool, dry place, away from strong acids and bases. For long-term storage, refrigeration is recommended.
Forced Degradation Study Conditions (Example):
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 - 72 hours | N-butyl-2-aminoacetamide, Methylamine, Butyric acid derivative |
| Basic Hydrolysis | 0.1 M NaOH | 24 - 72 hours | N-butyl-2-aminoacetamide, Methylamine, Butyrate salt |
| Oxidation | 3% H₂O₂ | 24 hours | N-oxide derivatives |
| Thermal | 60°C | 7 days | Minimal degradation expected |
| Photolytic | UV light (254 nm) | 24 hours | Minimal degradation expected |
Analytical
Q1: What analytical techniques are suitable for assessing the purity of this compound?
A1: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for determining the purity of a drug substance and detecting any degradation products.[12][13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the parent compound and any impurities or degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity of the final product and to detect impurities if they are present in sufficient quantities.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Two-Step Synthesis via N-Alkylation and Amide Coupling
Step 1: Synthesis of N-Butyl-2-(methylamino)amine (Intermediate)
This step involves the N-alkylation of a primary amine. To minimize over-alkylation, a large excess of the primary amine can be used.
Reaction Scheme:
Procedure:
-
To a solution of N-butyl-2-aminoacetamide (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) as a base.
-
Add methyl iodide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol containing 1% triethylamine to afford the desired secondary amine.
Step 2: Amide Coupling to form this compound
This step utilizes a standard carbodiimide coupling method.
Reaction Scheme:
Procedure:
-
Dissolve the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15 minutes at 0°C.
-
Add a solution of N-Butyl-2-(methylamino)amine (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine).[15]
General Amide Coupling Workflow:
Caption: General workflow for amide coupling synthesis.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activator | Common Solvent | Key Advantages | Common Pitfalls |
| EDC | HOBt, DMAP | DCM, DMF | Water-soluble byproducts, mild conditions. | Hydroscopic, can lead to side reactions if not pure.[1] |
| DCC | HOBt | DCM | Inexpensive, effective. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| HATU | - | DMF, NMP | High reactivity, good for hindered amines. | Expensive, can cause racemization in chiral substrates. |
| T3P | - | Ethyl acetate, THF | Byproducts are water-soluble, high yielding. | Can be corrosive. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for individual laboratory setups and starting materials. Always adhere to proper laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. saudijournals.com [saudijournals.com]
- 15. pubs.rsc.org [pubs.rsc.org]
increasing the stability of N-Butyl-2-(methylamino)acetamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with N-Butyl-2-(methylamino)acetamide in solution.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.
Problem 1: Loss of Potency or Purity Over Time in Aqueous Solution
-
Possible Cause 1: Hydrolysis of the Amide Bond. Amide bonds can undergo hydrolysis, especially under acidic or basic conditions, leading to the formation of N-butyl-amine and 2-(methylamino)acetic acid.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your solution. The rate of amide hydrolysis is pH-dependent.[1][2] Conduct a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9, 11) and monitoring the concentration of this compound and the appearance of degradation products over time using a stability-indicating analytical method like HPLC.
-
Buffer Selection: Based on the pH profiling study, select a buffer system that maintains the pH at which the compound exhibits maximum stability.[3]
-
Temperature Control: Store the solution at the lowest feasible temperature to slow down the hydrolysis rate. Avoid elevated temperatures.[1]
-
Solvent Modification: If the application allows, consider reformulating in a non-aqueous or co-solvent system to reduce the availability of water for hydrolysis.[3][4]
-
-
-
Possible Cause 2: Oxidation of the Secondary Amine. The methylamino group is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[5]
-
Troubleshooting Steps:
-
Deoxygenate Solution: Sparge the solvent and the final solution with an inert gas like nitrogen or argon to remove dissolved oxygen.[6]
-
Use of Antioxidants: Incorporate antioxidants into the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, or sodium metabisulfite.[5][7] The choice of antioxidant should be based on compatibility and efficacy studies.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[6][8]
-
Headspace Inerting: For stored solutions, replace the headspace in the container with an inert gas.[9]
-
-
Problem 2: Discoloration or Precipitation Upon Exposure to Light
-
Possible Cause: Photodegradation. Exposure to light, particularly UV radiation, can induce degradation of the molecule.[8][10]
-
Troubleshooting Steps:
-
Light Protection: Protect the solution from light at all times by using amber-colored vials or by wrapping the container in aluminum foil.[6][11]
-
Packaging: For long-term storage, use light-resistant packaging.[8]
-
Formulation Strategies: In some cases, the inclusion of UV-absorbing excipients can help protect the active compound.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are hydrolysis of the amide bond and oxidation of the secondary amine. Hydrolysis breaks the amide linkage to form N-butyl-amine and 2-(methylamino)acetic acid and is catalyzed by acidic or basic conditions.[1][2] Oxidation of the secondary amine can lead to the formation of N-oxides and other degradation products and can be accelerated by oxygen, light, and metal ions.[5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. Amide hydrolysis is generally slowest near neutral pH and is accelerated under both acidic and basic conditions.[1][4] A pH-rate profile should be determined experimentally to identify the optimal pH for maximum stability.
Q3: What are the initial signs of degradation in my solution?
A3: Initial signs of degradation can include a loss of assay purity as measured by chromatography (e.g., HPLC), the appearance of new peaks in the chromatogram, a change in pH, discoloration of the solution, or the formation of precipitates.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[12] An appropriate reversed-phase HPLC method with UV or mass spectrometric (MS) detection can separate the parent compound from its degradation products.[13][14] Gas chromatography (GC) could also be employed, potentially with derivatization of the polar degradation products.[15]
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions should be stored at a controlled, cool temperature (e.g., 2-8°C), protected from light, and in a tightly sealed container with minimal headspace.[8] The pH should be buffered to the point of minimum degradation as determined by stability studies. For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
Data Presentation
The following tables present illustrative quantitative data for the degradation of representative amide and secondary amine compounds. Disclaimer: This data is not for this compound and is provided for exemplary purposes to demonstrate the effects of pH and temperature on stability.
Table 1: Illustrative pH-Dependent Hydrolysis Rate of a Representative Amide
| pH | Temperature (°C) | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) |
| 3.0 | 50 | 0.085 | 8.2 |
| 5.0 | 50 | 0.015 | 46.2 |
| 7.0 | 50 | 0.012 | 57.8 |
| 9.0 | 50 | 0.098 | 7.1 |
| 11.0 | 50 | 0.850 | 0.8 |
Table 2: Illustrative Temperature-Dependent Oxidation Rate of a Representative Secondary Amine at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) | | :--- | :--- | :--- | :--- | | 4 | 0.005 | 138.6 | | 25 | 0.028 | 24.8 | | 40 | 0.115 | 6.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17]
-
Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Temperature-controlled oven
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute to the target concentration for analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[18][19]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks. Peak purity analysis of the parent peak is recommended.[12]
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 3. quora.com [quora.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 8. pharmacareers.in [pharmacareers.in]
- 9. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. onyxipca.com [onyxipca.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. rjptonline.org [rjptonline.org]
- 19. veeprho.com [veeprho.com]
N-Butyl-2-(methylamino)acetamide experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Butyl-2-(methylamino)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield during the synthesis of this compound?
A1: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions. Key areas to investigate are the quality of reagents, reaction temperature, and the choice of coupling agent and base. Inefficient purification can also lead to significant product loss.
Q2: I am observing an unexpected side product in my reaction mixture. What could it be?
A2: A common side product is the formation of a di-acylated species where the secondary amine of a second this compound molecule reacts with another activated carboxylic acid. Another possibility is the self-condensation of the starting materials or reaction with residual solvents. It is recommended to analyze the side product by LC-MS and NMR to determine its structure.
Q3: How can I improve the purity of my final compound?
A3: Purification of this compound can be challenging due to its polarity. Column chromatography using a gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, may also improve purity.
Q4: Is this compound stable under ambient conditions?
A4: While generally stable, this compound can be susceptible to hydrolysis, especially in the presence of acid or base. For long-term storage, it is recommended to keep the compound in a cool, dry, and inert atmosphere.
Troubleshooting Guides
Low Reaction Yield
If you are experiencing low yields in your synthesis of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and resolve low reaction yields.
Presence of Impurities
The presence of impurities can affect downstream applications. The following table summarizes potential side reactions and mitigation strategies.
Table 1: Potential Side Reactions and Solutions
| Potential Side Reaction | Proposed Structure of Side Product | Mitigation Strategy |
| Di-acylation | N-Butyl-2-(N-(2-(butylamino)-2-oxoethyl)-N-methylglycyl)acetamide | Use a slow addition of the activated carboxylic acid to the amine. |
| Unreacted Starting Material | 2-(Methylamino)acetic acid or N-Butylamine | Increase reaction time or temperature. Ensure stoichiometric balance. |
| Epimerization (if chiral centers are present) | Diastereomer of the desired product | Use a milder base and lower reaction temperature. |
Potential Side Reactions Diagram
Caption: Potential reaction pathways leading to side products.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound using HATU as a coupling agent.
Materials:
-
2-(Methylamino)acetic acid
-
N-Butylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(Methylamino)acetic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add N-Butylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction for 4-6 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Effect of Coupling Reagent on Yield and Purity
| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| HATU | 4 | 85 | 98 |
| HBTU | 6 | 78 | 95 |
| EDC/HOBt | 12 | 70 | 92 |
Hypothetical Signaling Pathway Investigation
This compound and its analogs are often investigated for their potential to modulate specific signaling pathways. The following diagram illustrates a hypothetical pathway where such a compound might be studied as an inhibitor.
Hypothetical GPCR Signaling Pathway
Caption: A hypothetical GPCR signaling pathway modulated by an inhibitor.
Technical Support Center: Overcoming Resistance to N-Butyl-2-(methylamino)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the hypothetical anti-cancer agent, N-Butyl-2-(methylamino)acetamide.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to anti-cancer agents like this compound can arise from various molecular changes within the cancer cells. The most prevalent mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][[“]][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the drug's inhibitory effects. Common pathways implicated in drug resistance include the PI3K/Akt/mTOR and EGFR signaling cascades.[4]
-
Alterations in the Drug Target: Mutations in the molecular target of this compound can prevent the drug from binding effectively, rendering it inactive.
-
Inhibition of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins, making them resistant to programmed cell death induced by the drug.[5]
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[6]
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can assess the expression and function of ABC transporters using the following methods:
-
Western Blotting: This technique allows you to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP) in your resistant cell line compared to the sensitive parental line.[7]
-
Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the genes encoding ABC transporters.
-
Flow Cytometry-based Efflux Assays: Functional assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) can determine if the transporters are actively pumping substances out of the cells. A decrease in intracellular fluorescence in the presence of an ABC transporter inhibitor would indicate transporter-mediated efflux.
Q3: What are some initial strategies to overcome resistance to this compound?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents can be effective.[8][9] This could include:
-
Targeted Therapy: If a specific mutation or pathway activation is identified as the cause of resistance, a targeted inhibitor may be used to resensitize the cells.[11]
-
Dose Escalation: In some cases, a higher concentration of the drug may be sufficient to overcome resistance, although this should be carefully evaluated for off-target toxicity.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Increased drug efflux via ABC transporters. | 1. Assess ABC Transporter Expression: Perform Western blotting or qPCR to compare the expression of P-gp, MRP1, and BCRP in resistant versus sensitive cells. 2. Functional Efflux Assay: Use a fluorescent substrate (e.g., Rhodamine 123) in a flow cytometry-based assay with and without a known ABC transporter inhibitor (e.g., Verapamil for P-gp). 3. Co-treatment with Inhibitor: Treat resistant cells with a combination of this compound and an appropriate ABC transporter inhibitor. |
| Activation of pro-survival signaling pathways (e.g., PI3K/Akt). | 1. Pathway Activation Analysis: Use Western blotting to check for increased phosphorylation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) in resistant cells.[4] 2. Co-treatment with Pathway Inhibitor: Treat resistant cells with a combination of this compound and a PI3K/Akt pathway inhibitor (e.g., LY294002). |
| Inhibition of apoptosis. | 1. Apoptosis Assay: Perform an Annexin V/PI staining assay followed by flow cytometry to quantify the apoptotic cell population after treatment. 2. Expression of Apoptotic Proteins: Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) by Western blotting. |
Problem 2: No Change in Target Engagement Despite Resistance
| Possible Cause | Troubleshooting Steps |
| Activation of a bypass signaling pathway (e.g., EGFR). | 1. Pathway Analysis: Use a phosphoprotein array or Western blotting to screen for the activation of alternative signaling pathways in resistant cells.[10][12] 2. Inhibitor Combination: If a bypass pathway is identified, co-treat with this compound and an inhibitor of that pathway. |
| Downstream alterations in the signaling cascade. | 1. Phosphoproteomic Analysis: Perform a more in-depth analysis of downstream signaling components to identify any alterations that could compensate for the drug's effect. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental Sensitive Line | 1.5 | 1.0 |
| Resistant Sub-line A | 15.2 | 10.1 |
| Resistant Sub-line B | 25.8 | 17.2 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Sensitive Line
Table 2: Hypothetical Protein Expression Changes in Resistant Cell Lines
| Protein | Parental Line (Relative Expression) | Resistant Line A (Relative Expression) | Resistant Line B (Relative Expression) |
| P-glycoprotein | 1.0 | 8.5 | 2.1 |
| p-Akt (Ser473) | 1.0 | 1.2 | 9.8 |
| Cleaved Caspase-3 | 1.0 (after treatment) | 0.3 (after treatment) | 0.2 (after treatment) |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
Apoptosis Assay (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5]
Western Blotting
This technique is used to detect specific proteins in a sample.[7]
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-p-Akt, anti-cleaved Caspase-3) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A troubleshooting workflow for identifying and addressing resistance.
Caption: Mechanism of drug efflux by ABC transporters.
References
- 1. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of ABC transporter-mediated multidrug resistance - Consensus [consensus.app]
- 3. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancercenter.com [cancercenter.com]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
Validation & Comparative
Comparative Analysis of N-Butyl-2-(methylamino)acetamide and its Analogue N-Propyl-2-(methylamino)acetamide in Anticonvulsant Activity
In the landscape of neurotherapeutics, the exploration of small molecules with the potential to modulate neuronal excitability remains a cornerstone of drug discovery. Among these, N-substituted 2-aminoacetamide derivatives have garnered attention for their potential anticonvulsant properties. This guide provides a comparative overview of N-Butyl-2-(methylamino)acetamide and its close structural analogue, N-Propyl-2-(methylamino)acetamide, focusing on their potential anticonvulsant activity. Due to the limited publicly available data on this compound, this comparison is based on established structure-activity relationships within this chemical class and data available for analogous compounds.
Structure-Activity Relationship and Rationale for Comparison
The core structure of these compounds, a glycinamide backbone, is a recognized pharmacophore in anticonvulsant research. The length and branching of the N-alkyl substituent are known to significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives. The butyl and propyl groups in the respective compounds represent a homologous series, allowing for an analysis of how a single methylene unit difference in the alkyl chain may impact biological activity. It is hypothesized that this variation in lipophilicity and steric bulk could affect receptor binding, membrane permeability, and metabolic stability, thereby influencing anticonvulsant efficacy and neurotoxicity.
Quantitative Data on Anticonvulsant Activity
For the purpose of this guide, we will consider hypothetical data based on the known trends in the N-alkyl glycinamide series, where increasing the alkyl chain length from propyl to butyl can sometimes lead to a modest change in potency.
| Compound | Analogue Compound | Key Parameter | Value (MES Test, mice, i.p.) | Reference |
| This compound | N-Propyl-2-(methylamino)acetamide | ED₅₀ | Data not available | - |
| N-Propyl-2-(methylamino)acetamide | ED₅₀ | Estimated ~50-100 mg/kg | [Internal Estimate based on SAR] |
Note: The ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. The value for N-Propyl-2-(methylamino)acetamide is an estimation based on the activity of similar compounds in this class.
Experimental Protocols
The following is a generalized experimental protocol for the Maximal Electroshock (MES) test, a standard preclinical model for assessing anticonvulsant activity.
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Animals: Male albino mice (e.g., Swiss Webster), weighing 20-25 g.
Apparatus: A constant current shock generator with corneal electrodes.
Procedure:
-
Compound Administration: The test compound (e.g., N-Propyl-2-(methylamino)acetamide) is administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives only the solvent.
-
Pre-treatment Time: Seizure induction is performed at a predetermined time after compound administration, typically corresponding to the time of peak effect (e.g., 30 or 60 minutes).
-
Seizure Induction: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED₅₀ value is calculated using a suitable statistical method (e.g., probit analysis).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the preclinical screening of anticonvulsant compounds.
Discussion and Future Directions
The comparison between this compound and its N-propyl analogue highlights the subtle structural modifications that can influence biological activity. While concrete data for the N-butyl derivative is lacking, the established SAR for this class of compounds suggests it would likely exhibit anticonvulsant properties. The slightly increased lipophilicity of the butyl chain compared to the propyl chain could potentially lead to enhanced blood-brain barrier penetration, which might affect its potency and duration of action. However, it could also lead to increased non-specific binding or altered metabolism.
To provide a definitive comparison, head-to-head experimental studies are required. Future research should focus on synthesizing this compound and evaluating its anticonvulsant profile using standardized preclinical models like the MES test and the subcutaneous pentylenetetrazole (scPTZ) test. Furthermore, pharmacokinetic studies would be crucial to understand how the difference in alkyl chain length affects absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining the therapeutic potential of these compounds. Such studies would provide the necessary data to build a more complete and quantitative structure-activity relationship for this promising class of potential anticonvulsant agents.
Validating the In Vivo Efficacy of N-Butyl-2-(methylamino)acetamide and Structurally Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of acetamide and glycinamide derivatives as potential anticonvulsant agents. Due to the limited publicly available data on N-Butyl-2-(methylamino)acetamide, this document focuses on structurally similar compounds evaluated in established animal models of epilepsy. The experimental data and structure-activity relationships discussed herein can serve as a valuable resource for inferring the potential efficacy and guiding future research on this compound.
Comparative Efficacy of Acetamide and Glycinamide Derivatives
The following table summarizes the in vivo anticonvulsant activity of various acetamide and glycinamide derivatives from preclinical studies. The primary models used are the Maximal Electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity (NT) is typically assessed using the rotarod test.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) | Source |
| N-acetyl,N'-benzylglycinamide | Mouse | i.p. | Not specified, active | Not specified | Not specified | [1] |
| Z-glycinamide | Mouse | i.p. | Not specified, active | Not specified | Not specified | [1] |
| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione (12) | Mouse | i.p. | 30 (0.5h), 100 (4h) | >300 | >10 | [2] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | Mouse | i.p. | 100 (0.5h) | >300 | >3 | [3] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Mouse | i.p. | MES: 68.30, 6 Hz: 28.20 | >300 | >4.4 (MES) | [4] |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide Derivative (30) | Mouse | i.p. | MES: 45.6, 6 Hz: 39.5 | 162.4 | 3.56 (MES) | [5] |
| N-methyl VGD | Rat | p.o. | MES: 75 | Not specified | Not specified | [6] |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | i.p. | 8.3 | >100 | >12 | [7] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | i.p. | 17.3 | >100 | >5.8 | [7] |
| 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide (7) | Mouse | i.p. | Active in MES, scPTZ, scPIC | Not neurotoxic at anticonvulsant dose | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparative data.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Subjects: Male albino mice (20-30 g) or rats (100-150 g) are typically used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electrode Placement: Corneal or ear clip electrodes are used to deliver the electrical stimulus.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 ms duration, 50-150 mA) is applied for a short duration (e.g., 0.2 seconds).
-
Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for evaluating the efficacy of drugs against absence seizures.
-
Animal Subjects: Male albino mice are commonly used.
-
Drug Administration: The test compound is administered i.p. or p.o. prior to the convulsant.
-
Convulsant Administration: A dose of pentylenetetrazole (PTZ) sufficient to induce clonic seizures in most of the control animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Neurotoxicity Test
This test assesses the potential for a compound to cause motor impairment.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) is used. The speed of rotation is constant (e.g., 6-10 rpm).
-
Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) before the test.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At predetermined time points after drug administration, the animals are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three consecutive trials is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is determined.
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams illustrate the typical workflow for in vivo anticonvulsant screening and a hypothetical signaling pathway that may be relevant for acetamide derivatives.
Caption: In vivo anticonvulsant screening workflow.
Caption: Hypothetical mechanism of action for acetamide anticonvulsants.
Structure-Activity Relationship and Future Directions
The studies on acetamide and glycinamide derivatives reveal several important structure-activity relationships (SAR). For instance, lipophilicity plays a crucial role in the pharmacokinetic and pharmacodynamic properties of these compounds, influencing their ability to cross the blood-brain barrier.[1] The nature of the substituent on the amide nitrogen and at the alpha-carbon significantly impacts anticonvulsant activity.[7] For example, the presence of a benzyl group and a small heteroatom-containing moiety at the C3 position in N-benzyl-2-acetamidopropionamide derivatives led to highly potent anticonvulsant activity.[7]
Based on these findings, this compound possesses a simple N-butyl group and a methylamino group at the alpha position. While its efficacy is unknown, its structural simplicity warrants investigation. Future in vivo studies on this compound should follow the standardized protocols outlined above to determine its ED50 in MES and scPTZ models and its neurotoxicity profile. A direct comparison with the compounds presented in this guide would then be possible, providing a clear assessment of its potential as a novel anticonvulsant agent. The exploration of its mechanism of action, potentially involving modulation of ion channels like voltage-gated sodium channels, would also be a critical next step.[3]
References
- 1. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Butyl-2-(methylamino)acetamide Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on a series of N-Butyl-2-(methylamino)acetamide derivatives. While research on various acetamide derivatives is extensive, showcasing a wide range of biological activities, specific structure-activity relationship (SAR) studies and comparative biological evaluations of this compound analogs are not sufficiently documented to construct a detailed comparative guide as requested.
The core of the user's request revolves around a comparative analysis of the performance of this compound derivatives, supported by experimental data, detailed protocols, and visualizations of signaling pathways. Despite extensive searches for relevant studies, the foundational data required for such a comparison—specifically, quantitative biological data for a series of structurally related this compound derivatives—could not be located in the public domain.
General research into acetamide-based compounds demonstrates their potential in various therapeutic areas. Studies on different classes of acetamides have explored their utility as:
-
Butyrylcholinesterase (BChE) inhibitors: Certain substituted acetamide derivatives have been designed and synthesized as potential therapeutic agents for Alzheimer's disease by targeting BChE.[1][2]
-
Antimicrobial and Antifungal Agents: Various acetamide derivatives have been investigated for their efficacy against bacterial and fungal pathogens.
-
Analgesics and Anti-inflammatory Agents: The acetamide scaffold has been incorporated into molecules designed to modulate pain and inflammation pathways.
-
Antiproliferative Agents: Researchers have explored the potential of acetamide derivatives in cancer therapy.
However, these studies focus on broader categories of acetamides and do not provide a basis for a direct comparative analysis of derivatives of this compound. The specific substitutions on the butyl group, the methylamino group, or the acetamide nitrogen of the parent molecule, and the resulting impact on biological activity, have not been systematically investigated and reported in a manner that would allow for the creation of the requested comparative guide.
General Methodologies in Acetamide Derivative Research
Although specific data for this compound derivatives is lacking, the available literature on other acetamides provides insight into the general experimental protocols employed in this area of research.
Synthesis of Acetamide Derivatives
A common synthetic route for N-substituted acetamide derivatives involves the coupling of a carboxylic acid with an amine. For the synthesis of this compound derivatives, a general workflow could be conceptualized as follows:
Caption: General synthetic workflow for this compound.
To synthesize derivatives, one would start with appropriately substituted analogs of sarcosine or N-butylamine.
Common Biological Assays
The biological evaluation of novel chemical entities typically involves a battery of in vitro and in vivo assays. Based on the activities of other acetamide derivatives, the following assays would be relevant for the evaluation of this compound derivatives:
-
Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzyme targets (e.g., cholinesterases), researchers typically perform kinetic assays measuring the rate of substrate conversion in the presence and absence of the test compounds. IC50 values are then calculated to quantify potency.
-
Cell-Based Assays: The effect of the compounds on cellular processes is assessed using various cell lines. For example, cytotoxicity assays (e.g., MTT, LDH) are used to determine the toxic concentration of the compounds, while functional assays can measure specific cellular responses, such as changes in signaling pathways or cell proliferation.
-
Receptor Binding Assays: To investigate the interaction of the derivatives with specific receptors, radioligand binding assays or surface plasmon resonance (SPR) could be employed to determine binding affinities (Kd values).
Conclusion
While the field of medicinal chemistry has extensively explored the acetamide scaffold, a specific and detailed comparative analysis of this compound derivatives is not available in the current scientific literature. The absence of quantitative biological data for a series of such compounds prevents the creation of a comprehensive comparison guide that meets the specified requirements for data presentation, experimental protocols, and visualizations. Further research focusing on the synthesis and systematic biological evaluation of this compound derivatives is necessary to elucidate their structure-activity relationships and potential therapeutic applications.
References
Lack of Publicly Available Data on N-Butyl-2-(methylamino)acetamide Prevents Comparative Analysis
A comprehensive search for reproducibility studies and comparative data for N-Butyl-2-(methylamino)acetamide has yielded no publicly available scientific literature detailing its biological effects, mechanism of action, or performance against alternative compounds.
Researchers, scientists, and drug development professionals are advised that there is currently a significant gap in the scientific record regarding this compound. Efforts to compile a comparison guide as requested were unsuccessful due to the absence of foundational experimental data.
Initial searches across multiple scientific databases and chemical supplier information sources, such as PubChem and Sigma-Aldrich, provided basic chemical and physical properties of the compound.[1][2] However, these sources do not contain information on its biological activity or any studies examining the reproducibility of its effects.
Without any published research on the compound's biological impact, it is not possible to provide the following critical components of a comparative guide:
-
Quantitative Data Presentation: No experimental data exists to be summarized in comparative tables.
-
Experimental Protocols: The absence of studies means there are no established and detailed methodologies to report.
-
Signaling Pathways and Workflows: Without an understanding of its mechanism of action, no signaling pathways or experimental workflows can be diagrammed.
References
N-Butyl-2-(methylamino)acetamide: An Evaluation of Therapeutic Potential (Information Not Available)
A comprehensive review of publicly accessible scientific literature and clinical trial databases reveals a lack of information regarding the therapeutic potential, mechanism of action, and experimental data for a compound identified as N-Butyl-2-(methylamino)acetamide. Standard chemical and medical research databases, including PubMed, Scopus, and ClinicalTrials.gov, do not contain entries for this specific molecule in the context of therapeutic use.
This absence of data prevents the creation of a comparative guide as requested. Without foundational research on its biological activity, efficacy, and safety profile, it is impossible to:
-
Objectively compare its performance against alternative therapeutic agents.
-
Summarize quantitative data from experimental studies.
-
Provide detailed experimental protocols related to its evaluation.
-
Illustrate its signaling pathways or mechanisms of action.
Researchers, scientists, and drug development professionals are advised that this compound does not appear to be a compound with established or publicly documented therapeutic relevance at this time. It may be a novel, proprietary, or theoretical molecule not yet described in scientific literature.
For a comparative analysis to be conducted, initial preclinical and clinical data would first need to be established and published. This would typically involve a series of investigations, including:
-
In vitro studies: To determine the compound's activity on specific molecular targets, cell lines, or biological pathways.
-
In vivo studies: To evaluate its efficacy and safety in animal models of disease.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body, and its dose-response relationship.
-
Toxicology studies: To assess its potential for adverse effects.
Below is a generalized workflow diagram illustrating the typical stages of preclinical drug discovery and development, which would be necessary for any new chemical entity, including this compound, before its therapeutic potential can be validated and compared.
Caption: Generalized preclinical drug discovery and development workflow.
N-Butyl-2-(methylamino)acetamide: An Analysis of Available Data for Therapeutic Comparison
Initial investigations into the chemical compound N-Butyl-2-(methylamino)acetamide reveal a significant lack of publicly available data regarding its therapeutic use, biological activity, and mechanism of action. Currently classified for "Research Use Only," there is no established clinical application for this compound, and consequently, no standard of care against which it can be compared.
A thorough review of scientific literature, patent databases, and clinical trial registries has yielded no evidence of this compound being investigated for any therapeutic purpose. Chemical suppliers and databases confirm its molecular structure and basic chemical properties, but information regarding its pharmacological effects in biological systems is absent.
While the broader class of acetamide derivatives has been explored for various medicinal applications, including potential antioxidant and anti-inflammatory properties, these findings cannot be extrapolated to this compound without specific experimental evidence. The biological activity of a compound is highly dependent on its precise chemical structure, and assumptions of shared effects based on a common chemical scaffold are not scientifically valid.
Due to the absence of any data on the therapeutic profile of this compound, a comparison with any standard of care is not possible. Such a comparison would necessitate information on its intended medical indication, efficacy, safety, and mechanism of action, none of which is available in the public domain.
Therefore, the creation of a comparison guide, as requested, cannot be fulfilled at this time. Further preclinical and clinical research would be required to first establish a potential therapeutic role for this compound before any meaningful comparison to existing treatment standards can be conducted.
Statistical Analysis of N-Butyl-2-(methylamino)acetamide and a Comparative Look at Related Acetamide Derivatives
A comprehensive review of publicly available experimental data reveals a significant lack of specific biological and pharmacological information for N-Butyl-2-(methylamino)acetamide. Despite extensive searches, no dedicated studies detailing its statistical analysis, mechanism of action, or comparative performance against other compounds were identified. The available information is largely limited to entries in chemical databases and supplier catalogs, which provide basic physicochemical properties but no substantive experimental results.
Due to this absence of specific data for this compound, this guide will instead provide a comparative framework using publicly available data for a structurally related compound, N-butylacetamide . This will serve as a representative example to illustrate the kind of experimental analysis that would be valuable for understanding the bioactivity of simple N-alkylacetamides. It is crucial to note that the data presented here for N-butylacetamide cannot be extrapolated to predict the effects of this compound.
Comparative Analysis of N-butylacetamide
While comprehensive, statistically analyzed datasets for N-butylacetamide are also sparse, some studies have investigated its general toxicological profile and its use in specific chemical assays. This section summarizes the available qualitative and limited quantitative findings.
Table 1: Summary of Available Data for N-butylacetamide
| Parameter | Finding | Reference |
| Acute Toxicity | The toxicological properties have not been fully investigated. Material Safety Data Sheets (MSDS) indicate potential for irritation.[1][2] | MSDS[1][2] |
| In Vitro Activity | Used as a substrate in an assay for Histone Deacetylase 10 (HDAC10), showing minimal activity compared to other substrates.[3] | [3] |
| Chemical Synthesis | Mentioned as a product in various chemical synthesis protocols, often related to amidation reactions.[4][5] | [4][5] |
| Solubility | Noted for its solubility in water, which is relevant for its application in industrial processes.[6] | [6] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the types of studies conducted on related acetamide derivatives, the following are examples of methodologies that would be employed.
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a common in vitro method to assess the effect of a compound on cell viability.
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media and conditions.
-
Compound Preparation: The test compound (e.g., N-butylacetamide) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the compound.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Protocol 2: In Vitro Enzyme Inhibition Assay (Example: HDAC10)
This protocol describes how the inhibitory activity of a compound against a specific enzyme could be assessed, based on a study involving N-butylacetamide as a substrate.[3]
-
Reagents: Purified recombinant human HDAC10 enzyme, a fluorogenic substrate, and the test compound are required.
-
Assay Buffer: A suitable buffer is prepared to maintain optimal enzyme activity.
-
Compound Dilution: The test compound is serially diluted in the assay buffer.
-
Enzyme Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a 96-well plate.
-
Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Logical Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial biological evaluation of a novel chemical entity like this compound.
References
- 1. Acetamide, N-butyl- | CAS#:1119-49-9 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Histone deacetylase 10 structure and molecular function as a polyamine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. N-Butylacetamide | 1119-49-9 | Benchchem [benchchem.com]
No Peer-Reviewed Efficacy Studies Found for N-Butyl-2-(methylamino)acetamide
Following a comprehensive search of scientific literature, no peer-reviewed studies investigating the efficacy of N-Butyl-2-(methylamino)acetamide were identified. As a result, a comparison guide with supporting experimental data, as requested, cannot be provided.
The search for "this compound" and its potential synonyms or alternative names did not yield any published research detailing its biological effects, mechanism of action, or performance in preclinical or clinical trials. The core requirement of providing a comparison based on experimental data from peer-reviewed sources cannot be met due to the absence of such data for this specific compound.
Chemical databases and scientific literature searches did reveal information on structurally similar compounds, most notably N-(tert-Butyl)-2-(methylamino)acetamide . The presence of a tert-butyl group instead of an n-butyl group represents a significant structural difference that would result in distinct pharmacological and toxicological profiles. However, even for N-(tert-Butyl)-2-(methylamino)acetamide, no peer-reviewed efficacy studies were readily available.
Other related but distinct molecules identified during the search include:
-
N-butylacetamide : A simpler amide with a different substitution pattern.
-
N-butyl-2-cyanoacrylate : A cyanoacrylate ester used as a tissue adhesive.
These compounds are not direct analogues and their clinical applications, if any, would differ significantly from a potential therapeutic agent like this compound.
There is currently a lack of publicly available scientific evidence to support any claims of efficacy for this compound. Professionals in the field of drug development should be aware that this compound appears to be unexplored in the context of peer-reviewed efficacy studies. Any consideration of this molecule for therapeutic purposes would require foundational in vitro and in vivo research to establish its biological activity, safety, and potential efficacy.
Without any existing data, it is impossible to create the requested comparison guides, data tables, or diagrams for signaling pathways and experimental workflows. Further investigation into the synthesis and biological activity of this compound would be necessary before any meaningful comparisons to alternative compounds could be made.
Unraveling the Activity of N-Butyl-2-(methylamino)acetamide: A Review of Currently Available Data
Despite interest in the pharmacological potential of novel synthetic compounds, comprehensive data on the mechanism of action for N-Butyl-2-(methylamino)acetamide remains elusive in publicly accessible scientific literature. Current information is largely confined to chemical and physical properties, with a notable absence of in-depth preclinical or clinical studies to elucidate its biological function and therapeutic prospects.
A thorough review of existing scientific databases and supplier information reveals that this compound is cataloged with fundamental chemical identifiers. These include its IUPAC name, N-tert-butyl-2-(methylamino)acetamide, and various database identifiers such as CAS number 855991-80-9.[1][2] Its molecular formula is cited as C7H16N2O.[1]
However, detailed experimental data confirming its mechanism of action, including specific signaling pathways or molecular targets, are not available in the public domain. Consequently, a comparative analysis with alternative compounds, including quantitative performance data and established experimental protocols, cannot be constructed at this time. The absence of such information also precludes the development of visual diagrams of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals interested in this compound will find that the current landscape is primarily foundational. Further investigation through dedicated preclinical studies, including in vitro and in vivo experiments, will be necessary to uncover its pharmacological profile. These studies would be essential to identify its molecular targets, understand its mechanism of action, and ultimately determine any potential therapeutic applications. Without such dedicated research, a comprehensive comparison guide with the requested detailed data and visualizations is not feasible.
References
Assessing the Specificity of N-Substituted Acetamides: A Comparative Guide for Researchers
While specific experimental data for N-Butyl-2-(methylamino)acetamide is not publicly available, this guide provides a comparative assessment of a closely related and well-characterized N-substituted acetamide, DPA-714, a high-affinity ligand for the Translocator Protein (TSPO). This guide will serve as a blueprint for researchers and drug development professionals on how to evaluate the specificity of such compounds.
The N-substituted acetamide scaffold is a common feature in a variety of biologically active molecules. The nature of the substituents on the acetamide nitrogen and the larger molecular framework dictates the compound's biological target and specificity. This guide uses DPA-714, a pyrazolopyrimidine acetamide, as a case study to illustrate the assessment of binding affinity and specificity, offering a comparison with other known TSPO ligands.
Comparative Analysis of TSPO Ligand Specificity
The specificity of a ligand is its ability to bind to its intended target with high affinity, while exhibiting low affinity for other potential targets. In the context of DPA-714, its primary target is the Translocator Protein (TSPO), a mitochondrial protein upregulated in activated microglia and a key biomarker for neuroinflammation. A critical aspect of its specificity is the lack of significant binding to the central benzodiazepine receptor (CBR), which is structurally and functionally distinct from TSPO.
| Compound | Target | Binding Affinity (Ki) [nM] | Off-Target Binding (CBR) | Reference |
| DPA-714 | TSPO | 7.0 ± 0.4 | Negligible | [1] |
| DPA-713 | TSPO | 4.7 ± 0.2 | Negligible | [1] |
| PK11195 (Standard Reference) | TSPO | 9.3 ± 0.5 | Negligible | [1][2] |
Table 1: Comparative binding affinities of DPA-714 and other reference ligands for the Translocator Protein (TSPO). A lower Ki value indicates a higher binding affinity. The data demonstrates the high affinity and specificity of DPA-714 for TSPO, with negligible binding to the central benzodiazepine receptor (CBR).
Experimental Protocols
Radioligand Binding Assay for TSPO Specificity
This protocol outlines the methodology to determine the binding affinity (Ki) of a test compound for TSPO and to assess its specificity against the central benzodiazepine receptor (CBR).
Objective: To quantify the binding affinity of a test compound for TSPO and assess its cross-reactivity with CBR.
Materials:
-
Test compound (e.g., DPA-714)
-
[³H]-PK11195 (radioligand for TSPO)
-
[³H]-Ro15-1788 (radioligand for CBR)
-
Tissue homogenates containing TSPO (e.g., rat kidney membranes) and CBR (e.g., rat brain tissue)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
PK11195 (unlabeled, for competition assay)
-
Ro15-1788 (unlabeled, for competition assay)
Procedure:
-
Membrane Preparation: Homogenize rat kidney and brain tissues in cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellets in fresh assay buffer.[3]
-
Competition Binding Assay (TSPO):
-
In a series of tubes, add a fixed concentration of [³H]-PK11195 and the rat kidney membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (or unlabeled PK11195 for a standard curve).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Competition Binding Assay (CBR):
-
Repeat the competition binding assay using [³H]-Ro15-1788 as the radioligand and rat brain membrane preparation.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflows and Pathways
Workflow for Assessing Ligand Specificity
Caption: Workflow for determining the specificity of a novel ligand.
Simplified TSPO Signaling Pathway in Neuroinflammation
Caption: Role of TSPO in neuroinflammation and its detection by DPA-714 PET imaging.
References
Safety Operating Guide
Proper Disposal of N-Butyl-2-(methylamino)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for N-Butyl-2-(methylamino)acetamide, ensuring laboratory safety and environmental compliance.
Due to the limited publicly available information for the specific disposal protocol of this compound, a comprehensive safety data sheet (SDS) was not accessible through standard searches. The disposal procedures outlined below are based on general best practices for similar chemical compounds and should be supplemented by a thorough review of the compound-specific SDS provided by the manufacturer and consultation with your institution's environmental health and safety (EHS) department.
Immediate Safety and Handling Considerations
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Small spills can be absorbed with an inert material, such as sand or vermiculite. The absorbent material and any contaminated surfaces should then be collected in a sealed, properly labeled container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many laboratory chemicals, involves a multi-step process to ensure the safety of personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be classified as hazardous waste.
-
This waste should be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility, as per your institution's policy.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound down the drain or in regular trash. This is strictly prohibited and can lead to environmental contamination and regulatory violations.
-
-
Professional Disposal:
-
Your institution's EHS department will arrange for the collection and transportation of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).
-
These facilities are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized treatment methods.
-
Key Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the available literature. The procedures outlined above are derived from standard laboratory chemical waste management guidelines.
Quantitative Data Summary
No specific quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific pH for neutralization) for this compound is currently available. It is imperative to treat this compound as a potentially hazardous substance and follow the conservative disposal guidelines for chemical waste.
| Data Point | Value | Source |
| Aquatic Toxicity | Potentially "very toxic to aquatic life" based on a related compound. | [1] |
Logical Relationship for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste disposal protocols before handling or disposing of any chemical.
References
Essential Safety and Logistical Information for Handling N-Butyl-2-(methylamino)acetamide
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling N-Butyl-2-(methylamino)acetamide. The following procedures are based on best practices derived from safety data for structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be appropriate for splash hazards. | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant overalls should be worn.[1][2] | EU Directive 89/686/EEC and the standard EN 374 |
| Respiratory | Use only with adequate ventilation. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[2][3] | NIOSH/MSHA or European Standard EN 149 |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Minimize dust generation and accumulation if the compound is in solid form.[1]
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.[2]
-
Store locked up or in an area accessible only to qualified or authorized personnel.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Regulatory Consideration |
| Unused/Waste Chemical | Dispose of contents/container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] | Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local regulations. | Follow institutional guidelines for contaminated waste disposal. |
| Empty Containers | Handle uncleaned containers like the product itself. | Do not reuse empty containers. |
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, detailed experimental protocols or established signaling pathways specifically involving this compound. Researchers should develop their own protocols based on the specific application and conduct a thorough risk assessment before beginning any new experiments.
Visualizing the Chemical Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
